Trityl hydroperoxide
Description
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Structure
3D Structure
Properties
CAS No. |
4198-93-0 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
[hydroperoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
ILNQBWPWHQSSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl hydroperoxide, also known as triphenylmethyl hydroperoxide, is an organic peroxide with the chemical formula (C₆H₅)₃COOH. It is a valuable reagent in organic synthesis, primarily utilized as a selective oxidizing agent. This guide provides a comprehensive overview of its core physical properties, offering detailed experimental protocols and structured data for laboratory and research applications. Due to its peroxidic nature, this compound should be handled with appropriate safety precautions as it can be hazardous under certain conditions.
General Properties
This compound is a colorless, crystalline solid.[1] It is generally described as being soluble in organic solvents, while being insoluble in water.[1][2] This compound is noted for being an unusually thermally robust hydroperoxide.[3]
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₆O₂ | [1][4][5] |
| Molecular Weight | 276.33 g/mol | [4][5] |
| Melting Point | 87.5–88.5 °C | [3] |
| Note: Some sources report "N/A" | [1] | |
| Boiling Point | 452.6 °C at 760 mmHg | [1][5] |
| Density | 1.167 g/cm³ | [1][5] |
| 1.27 g/mL | [3] | |
| Flash Point | 227.5 °C | [1][5] |
| Refractive Index | 1.617 | [1] |
| Vapor Pressure | 5.55 x 10⁻⁹ mmHg at 25 °C | [1][5] |
Solubility Profile
While specific quantitative solubility data is sparse in the literature, this compound is qualitatively described as being soluble in many common organic solvents and insoluble in water.[1][2]
General Solubility:
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl groups and a distinct signal for the hydroperoxy proton (-OOH). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The hydroperoxy proton is a singlet and its chemical shift can be variable, often appearing downfield.[6][10]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the three phenyl rings and the quaternary carbon attached to the hydroperoxy group. The aromatic carbons typically resonate in the δ 120-140 ppm region, while the quaternary carbon would be expected at a different characteristic shift.[4][6][10]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
O-H stretch (hydroperoxy): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroperoxy group and fragmentation of the triphenylmethyl cation.[13][14][15]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to get an approximate melting point.
-
Once the approximate melting point is known, allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range.[16]
Caption: Workflow for determining the melting point of a solid organic compound.
Spectroscopic Analysis
6.2.1. NMR Spectroscopy
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes and vials
Procedure:
-
Dissolve a small, accurately weighed amount of this compound in a suitable deuterated solvent in a vial.
-
Transfer the solution to an NMR tube to the appropriate height.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).[10][17][18]
6.2.2. FTIR Spectroscopy
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium bromide (KBr), if making a pellet
-
Spatula, mortar, and pestle
Procedure (KBr Pellet Method):
-
Mix a small amount of this compound with dry KBr powder in a mortar.
-
Grind the mixture to a fine, uniform powder.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
6.2.3. Mass Spectrometry
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)
-
Syringe pump or direct infusion system
-
Solvent for sample preparation
Procedure (Direct Infusion):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.[14][15]
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Stability and Safety Considerations
This compound is an organic peroxide and should be handled with care. Organic peroxides can be thermally unstable and may decompose, sometimes violently, upon heating or in the presence of contaminants.[2][20] It is recommended to store this compound in a cool, dry place away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents.[2] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).
References
- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]
- 2. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 3. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 4. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. idc-online.com [idc-online.com]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound(4198-93-0) MS [m.chemicalbook.com]
- 14. amt.copernicus.org [amt.copernicus.org]
- 15. Mass spectrometry of some alkyl peroxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. hmdb.ca [hmdb.ca]
- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-Depth Technical Guide to the Chemical Structure and Bonding of Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of trityl hydroperoxide, a notable organic peroxide. The information presented herein is intended to support research and development activities where this compound's unique properties are of interest.
Chemical Structure
This compound, also known as triphenylmethyl hydroperoxide, is an organic compound with the chemical formula (C₆H₅)₃COOH.[1][2] Its structure consists of a central carbon atom bonded to three phenyl rings and a hydroperoxide functional group (-OOH). This arrangement results in a sterically hindered and relatively stable hydroperoxide.
The spatial arrangement of the phenyl rings and the hydroperoxide group around the central carbon atom is crucial to its reactivity and stability. A three-dimensional representation of the molecule is essential for a complete understanding of its chemical behavior.
Caption: A 2D representation of the this compound molecule.
Chemical Bonding and Molecular Geometry
Key Bonding Parameters (Typical Values for Hydroperoxides):
| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-C (in phenyl) | ~1.39 | ~120 |
| C-C (central-phenyl) | ~1.54 | - |
| C-O | ~1.43 | - |
| O-O | ~1.47 | - |
| O-H | ~0.96 | - |
| C-O-O | ~109.5 | - |
| O-O-H | ~100 | - |
Note: These are generalized values and may vary in the actual molecule due to steric hindrance and electronic effects.
The geometry around the central quaternary carbon atom is expected to be tetrahedral. The three phenyl groups are likely arranged in a propeller-like fashion to minimize steric strain.
Bond Dissociation Energy (BDE):
The O-O bond in hydroperoxides is relatively weak and prone to homolytic cleavage. The bond dissociation energy for the O-O bond in organic peroxides typically falls in the range of 34-45 kcal/mol.[3][4] This low BDE is a key factor in the reactivity of this compound, particularly its role as a radical initiator. While a precise experimental or high-level computational value for this compound's O-O BDE was not found in the search, it is expected to be within this range.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the protons of the three phenyl rings. A characteristic signal for the hydroperoxide proton (-OOH) would be observed, likely as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the quaternary central carbon, the carbons of the phenyl rings, and the carbon attached to the oxygen. The ipso-carbons of the phenyl rings will appear at a distinct chemical shift compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H stretch (hydroperoxide) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch | 1000-1250 |
| O-O stretch | 820-880 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (276.33 g/mol ).[5] Common fragmentation patterns would involve the loss of the hydroperoxy radical (•OOH), the hydroxyl radical (•OH), or cleavage of the O-O bond. The triphenylmethyl cation ((C₆H₅)₃C⁺) is a very stable carbocation and is expected to be a prominent peak in the mass spectrum.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of triphenylmethanol (B194598) with hydrogen peroxide in the presence of an acid catalyst.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Detailed Protocol:
-
Materials:
-
Triphenylmethanol
-
Hydrogen peroxide (30% aqueous solution)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
-
Procedure:
-
Dissolve triphenylmethanol in diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide to the stirred solution.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether, to yield crystalline this compound.
-
-
Safety Precautions: Organic peroxides can be explosive and should be handled with extreme caution. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, spectroscopic properties, and a standard synthesis protocol for this compound. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this important organic compound. Further experimental and computational studies would be beneficial to refine the understanding of its precise molecular geometry and reactivity.
References
- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]
- 2. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Trityl Hydroperoxide from Triphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trityl hydroperoxide from triphenylmethanol (B194598). It includes detailed experimental protocols, a mechanistic exploration of the reaction, and a summary of key analytical data to support researchers and professionals in drug development and organic synthesis.
Introduction
This compound, also known as triphenylmethyl hydroperoxide, is a valuable and relatively stable organic hydroperoxide. Its utility in organic synthesis stems from its capacity to act as a source of the tritylperoxy radical and as an oxidizing agent. The synthesis of this compound from the readily available triphenylmethanol is a common and important laboratory procedure. This guide will delve into the core aspects of this transformation, providing the necessary details for its successful implementation and understanding.
Reaction and Mechanism
The synthesis of this compound from triphenylmethanol is typically achieved through an acid-catalyzed reaction with hydrogen peroxide. The overall transformation is as follows:
(C₆H₅)₃COH + H₂O₂ → (C₆H₅)₃COOH + H₂O[1]
The reaction proceeds via a carbocation intermediate, which is a key feature of the chemistry of trityl compounds. The acidic conditions facilitate the formation of the highly stable, resonance-stabilized trityl carbocation. This electrophilic intermediate is then attacked by hydrogen peroxide to form the final product.
The step-by-step mechanism is outlined below:
-
Protonation of the hydroxyl group: The hydroxyl group of triphenylmethanol is protonated by the acid catalyst (e.g., sulfuric acid).
-
Formation of the trityl carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of the resonance-stabilized trityl carbocation. This is often accompanied by the appearance of a characteristic yellow color.[1]
-
Nucleophilic attack by hydrogen peroxide: The trityl carbocation is then attacked by the nucleophilic hydrogen peroxide.
-
Deprotonation: A final deprotonation step yields this compound and regenerates the acid catalyst.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from triphenylmethanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylmethanol | 260.33 | 5.2 g | 0.02 |
| Glacial Acetic Acid | 60.05 | 60 mL | - |
| Diethyl Ether | 74.12 | 20 mL | - |
| 30% Hydrogen Peroxide | 34.01 | 10 mL | ~0.1 |
| Concentrated Sulfuric Acid | 98.08 | 4 drops | catalytic |
| 5% Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Pentane (B18724) | 72.15 | As needed | - |
Procedure
-
Dissolution of Starting Material: In a suitable flask, dissolve 5.2 g (0.02 mol) of triphenylmethanol in 60 mL of glacial acetic acid.
-
Addition of Ether: Add 20 mL of diethyl ether to the solution. This is to prevent the solidification of the acetic acid at the reaction temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled and stirred solution, add 4 drops of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of 30% hydrogen peroxide.
-
Reaction: Maintain the reaction mixture at 0 °C with continuous stirring for 3.5 hours.
-
Neutralization: After the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide. It is crucial to keep the solution cold during neutralization to avoid decomposition of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract twice with diethyl ether.
-
Washing: Combine the ether extracts and wash sequentially with a 5% sodium bicarbonate solution and then with water.
-
Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the ether under reduced pressure (in vacuo).
-
Recrystallization: Recrystallize the resulting solid from pentane to yield pure this compound as a white solid.
Expected Yield and Purity
The typical yield for this procedure is approximately 5 g (91%). The purity of the product can be assayed by iodometric titration and is consistently around 99%.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Triphenylmethanol | 5.2 g (0.02 mol) | |
| 30% Hydrogen Peroxide | 10 mL | |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid / Diethyl Ether | |
| Catalyst | Concentrated Sulfuric Acid | |
| Temperature | 0 °C | |
| Reaction Time | 3.5 hours | |
| Product | ||
| Yield | 5 g (91%) | |
| Purity (by iodometric titration) | 99% | |
| Melting Point | 84-86 °C | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 15H, Ar-H), δ 8.5 (s, 1H, -OOH) | |
| ¹³C NMR (CDCl₃, ppm) | δ 145.2, 128.5, 128.1, 127.9, 87.5 | |
| IR (KBr, cm⁻¹) | ν 3400 (O-H stretch), ν 837 (O-O stretch) | [2] |
Alternative Synthetic Route
An alternative method for the preparation of this compound involves the reaction of triphenylchloromethane with hydrogen peroxide. This method can also produce the target compound in high yield and purity.
Safety Considerations
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
Organic Solvents: Diethyl ether and pentane are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Hydroperoxides: Organic hydroperoxides can be thermally unstable and potentially explosive, especially in the presence of metal contaminants. While this compound is relatively stable, it should be handled with care and stored in a cool, dark place.
Conclusion
The synthesis of this compound from triphenylmethanol is a robust and high-yielding reaction that is fundamental in many research and development settings. This guide provides a detailed protocol, mechanistic insights, and essential data to aid in the successful and safe execution of this synthesis. The use of a simple acid catalyst and readily available starting materials makes this a practical and efficient method for obtaining this valuable hydroperoxide.
References
mechanism of Trityl hydroperoxide formation
An In-depth Technical Guide on the Mechanism of Trityl Hydroperoxide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylmethyl (trityl) hydroperoxide is a notable organic peroxide due to its relative thermal stability. An understanding of its formation is crucial for its application in organic synthesis and for mitigating its unintended formation in trityl-containing compounds exposed to oxidative conditions. This technical guide provides a comprehensive overview of the primary mechanisms of this compound formation: autoxidation of triphenylmethane (B1682552) and directed chemical synthesis from trityl derivatives. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound, with the chemical formula (C₆H₅)₃COOH, is a crystalline solid and a rare example of a thermally robust hydroperoxide. Its stability is attributed to the steric bulk of the three phenyl groups surrounding the central carbon atom. The formation of this compound can occur through a radical-mediated pathway involving the reaction of the triphenylmethyl radical with molecular oxygen, or through several synthetic routes, most commonly from triphenylmethanol (B194598) or triphenylmethyl chloride. This guide will delve into the core mechanisms of these formation pathways.
Autoxidation of Triphenylmethane
The autoxidation of triphenylmethane is a classic example of a free-radical chain reaction, leading to the formation of this compound upon exposure to air. The susceptibility of triphenylmethane to autoxidation is due to the remarkable stability of the intermediate triphenylmethyl (trityl) radical.
The mechanism proceeds through three key stages:
-
Initiation: The reaction is initiated by the abstraction of the tertiary hydrogen atom from triphenylmethane, forming a stable triphenylmethyl radical. This can be initiated by heat, light, or the presence of radical initiators. The stability of the trityl radical is due to the extensive delocalization of the unpaired electron across the three phenyl rings.
-
Propagation: The triphenylmethyl radical rapidly reacts with molecular oxygen (a diradical) to form a triphenylmethylperoxy radical. This peroxy radical then abstracts a hydrogen atom from another triphenylmethane molecule, propagating the chain reaction and forming this compound.
-
Termination: The chain reaction is terminated by the combination of any two radical species to form a non-radical product.
Experimental Considerations for Autoxidation
While often an undesired side reaction, the autoxidation of triphenylmethane can be performed under controlled conditions. This typically involves dissolving triphenylmethane in a suitable solvent and exposing it to an oxygen atmosphere, sometimes with the aid of a radical initiator. The reaction is often slow and may yield a mixture of products.
Chemical Synthesis of this compound
This compound is more commonly and efficiently prepared through directed chemical synthesis. The two primary methods start from triphenylmethanol and triphenylmethyl chloride.
From Triphenylmethanol
This method involves the acid-catalyzed reaction of triphenylmethanol with hydrogen peroxide.[1][2] The acidic conditions facilitate the formation of a trityl cation, which is then attacked by hydrogen peroxide.
Reaction: (C₆H₅)₃COH + H₂O₂ → (C₆H₅)₃COOH + H₂O[1]
From Triphenylmethyl Chloride
An alternative high-yield synthesis involves the reaction of triphenylmethyl chloride with hydrogen peroxide in a two-phase system or in the presence of a base to neutralize the hydrochloric acid formed.[3]
Reaction: (C₆H₅)₃CCl + H₂O₂ → (C₆H₅)₃COOH + HCl
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₆O₂ | [1][4] |
| Molecular Weight | 276.335 g/mol | [1] |
| Melting Point | 87.5–88.5 °C | [1] |
| Density | 1.27 g/mL | [1] |
| Yield (from Triphenylmethanol) | 91% | [2] |
| Yield (from Trityl Chloride) | 99% | [3] |
Experimental Protocols
Synthesis of this compound from Triphenylmethanol[2]
-
Dissolution: Dissolve triphenylmethanol (5.2 g, 20 mmol) in 60 mL of glacial acetic acid. Add 20 mL of diethyl ether to prevent the solidification of acetic acid at low temperatures.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 4 drops of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of 30% hydrogen peroxide.
-
Reaction: Stir the solution at 0 °C for 3.5 hours.
-
Neutralization: Carefully neutralize the reaction mixture with aqueous sodium hydroxide (B78521) solution, ensuring the temperature remains low.
-
Extraction: Extract the product into diethyl ether (2 x 50 mL).
-
Washing: Combine the ether extracts and wash sequentially with 5% aqueous sodium bicarbonate solution and water.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (B86663), filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from pentane (B18724) to yield pure triphenylmethyl hydroperoxide as a white solid.
Synthesis of this compound from Triphenylmethyl Chloride[3]
-
Reaction Setup: To a solution of triphenylchloromethane (431 g, 1.5 mol) in 700 g of toluene (B28343), add sodium bicarbonate (151 g, 1.8 mol).
-
Addition of Hydrogen Peroxide: With vigorous stirring, add 70% hydrogen peroxide (437 g, 9 mol) dropwise over approximately 30 minutes, maintaining the temperature at about 15 °C.
-
Reaction: Continue stirring the mixture at 15-20 °C for an additional 30 minutes.
-
Workup: Add 500 mL of water and stir for 5 minutes. Separate the aqueous phase.
-
Washing: Wash the organic phase twice with 1 L of water.
-
Drying and Filtration: Dry the organic phase with 50 g of anhydrous sodium sulfate and filter.
-
Isolation: The resulting toluene solution containing triphenylmethyl hydroperoxide can be used directly, or the solvent can be removed under vacuum to obtain the solid product.
Mechanistic Diagrams and Workflows
Caption: Autoxidation mechanism of triphenylmethane.
Caption: Synthesis of this compound from triphenylmethanol.
Caption: Experimental workflow for synthesis from trityl chloride.
Characterization
This compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of the O-H stretch of the hydroperoxide group and the characteristic absorptions of the phenyl groups can be observed.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[5]
-
Iodometric Titration: This is a classic method for quantifying the peroxide content and assessing the purity of the synthesized product.[2]
Safety Considerations
While this compound is relatively stable for a hydroperoxide, it is still an oxidizing agent and should be handled with care.[5] Avoid heating the compound to high temperatures, and store it in a cool, dark place. As with all peroxides, there is a potential for explosive decomposition under certain conditions. Appropriate personal protective equipment should be worn at all times.
Conclusion
The formation of this compound can be achieved through both radical-mediated autoxidation and directed chemical synthesis. The synthetic routes from triphenylmethanol and triphenylmethyl chloride offer high yields and are the preferred methods for its preparation. A thorough understanding of these mechanisms and experimental protocols is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this and similar compounds.
References
- 1. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Decomposition Pathways of Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl hydroperoxide ((C₆H₅)₃COOH), a derivative of triphenylmethane, is a noteworthy organic hydroperoxide due to its relative thermal stability compared to other similar compounds.[1] This stability, coupled with its reactivity, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding its stability under different conditions and its decomposition pathways is crucial for its safe handling, storage, and application in synthesis and drug development. This guide provides a comprehensive overview of the current knowledge on the stability and decomposition of this compound, including experimental protocols and mechanistic insights.
Physicochemical Properties
This compound is a white crystalline solid with a melting point of 87.5–88.5 °C.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₂ | [2] |
| Molecular Weight | 276.335 g/mol | [2] |
| Melting Point | 87.5–88.5 °C | [1] |
| Density | 1.167 g/cm³ | [2] |
| Boiling Point | 452.6 °C at 760 mmHg | [2] |
| Flash Point | 227.5 °C | [2] |
| Vapor Pressure | 5.55E-09 mmHg at 25°C | [2] |
Stability of this compound
This compound is recognized for being an unusually stable hydroperoxide.[1] However, like all hydroperoxides, its stability is influenced by factors such as temperature, light, and the presence of acids, bases, or metal ions. While specific kinetic data such as half-life at various temperatures is not extensively documented in publicly available literature, its handling precautions suggest it should be stored at low temperatures (around 0°C) and protected from light to minimize degradation.[3]
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, primarily categorized as thermal, acid-catalyzed, and base-catalyzed decomposition. Each of these pathways leads to a distinct set of products.
Thermal Decomposition
The thermal decomposition of hydroperoxides generally proceeds via a homolytic cleavage of the weak oxygen-oxygen bond, generating alkoxy and hydroxyl radicals. In the case of this compound, this would lead to the formation of a trityloxyl radical ((C₆H₅)₃CO•) and a hydroxyl radical (•OH). These highly reactive radicals can then participate in a series of subsequent reactions.
While specific studies detailing the complete product distribution from the thermal decomposition of this compound are scarce, analogous reactions with other tertiary hydroperoxides suggest that the primary products are likely to be triphenylmethanol (B194598) and benzophenone , along with other minor products arising from radical side reactions.
Diagram 1: Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed homolytic cleavage of this compound upon heating.
Acid-Catalyzed Decomposition
The acid-catalyzed decomposition of hydroperoxides, often referred to as the Hock rearrangement, is a well-established reaction.[4][5][6] For triarylmethyl hydroperoxides, this rearrangement is the predominant decomposition pathway in the presence of acid.[5] The mechanism involves protonation of the hydroperoxide, followed by the migration of one of the phenyl groups and subsequent cleavage to yield a carbocation and a phenol (B47542). In the case of this compound, this would lead to the formation of phenol and benzophenone .
Diagram 2: Acid-Catalyzed Decomposition of this compound (Hock Rearrangement)
Caption: The Hock rearrangement pathway for this compound.
Base-Catalyzed Decomposition
In the presence of a base, hydroperoxides can undergo decomposition through an elimination reaction. For tertiary hydroperoxides lacking an alpha-hydrogen, such as this compound, the decomposition is proposed to proceed via deprotonation of the hydroperoxyl proton to form the corresponding peroxide anion. This anion can then decompose to yield an alcohol and molecular oxygen. For this compound, the expected products of base-catalyzed decomposition are triphenylmethanol and oxygen .
Diagram 3: Proposed Base-Catalyzed Decomposition of this compound
Caption: Proposed pathway for the base-catalyzed decomposition of this compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of triphenylmethyl chloride with hydrogen peroxide in the presence of a base to neutralize the hydrochloric acid formed.[7]
Materials:
-
Triphenylmethyl chloride (trityl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
70% Hydrogen peroxide (H₂O₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Water
Procedure:
-
Dissolve 431 g (1.5 mol) of triphenylmethyl chloride (97%) in 700 g of toluene.
-
Add 151 g (1.8 mol) of sodium bicarbonate to the solution.
-
With vigorous stirring, add 437 g (9 mol) of 70% w/w H₂O₂ dropwise over approximately 30 minutes, maintaining the temperature at about 15 °C.
-
After the addition is complete, continue stirring for another 30 minutes at 15 to 20 °C.
-
Add 500 ml of water and stir for 5 minutes.
-
Separate the aqueous phase.
-
Wash the organic phase twice with 1 L of water each time.
-
Dry the organic phase with 50 g of anhydrous sodium sulfate and filter.
-
The resulting toluene solution contains this compound and can be used directly, or the solvent can be removed under vacuum at 25 to 30 °C to obtain the solid product.
-
Wash the solid residue with a small amount of petroleum ether and dry to yield the final product.
Analysis of this compound and its Decomposition Products
1. Iodometric Titration for Quantification of this compound:
This method is used to determine the concentration of hydroperoxides. The hydroperoxide oxidizes iodide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[8][9][10][11]
Reagents:
-
Sample containing this compound
-
Demineralized water
-
Sulfuric acid solution
-
Potassium iodide solution (e.g., 1% w/v)
-
Ammonium (B1175870) molybdate (B1676688) solution (catalyst)
-
Standardized 0.1 N sodium thiosulfate solution
-
Starch indicator solution
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetic acid and chloroform).
-
Transfer the solution to an Erlenmeyer flask and add demineralized water, sulfuric acid solution, and potassium iodide solution.
-
Add a few drops of ammonium molybdate solution as a catalyst.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator solution, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of titrant used and calculate the concentration of this compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification:
Due to the thermal instability of hydroperoxides, direct analysis by GC-MS is often challenging.[12] A common approach is to derivatize the hydroperoxide to a more stable compound prior to analysis. Silylation is a widely used derivatization technique for this purpose.[12][13][14][15]
Diagram 4: Experimental Workflow for GC-MS Analysis of Decomposition Products
Caption: Workflow for the analysis of this compound decomposition products.
Silylation Protocol (General):
-
A sample of the decomposition mixture is collected.
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), is added to the sample.
-
The reaction is typically carried out in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and may require heating to ensure complete derivatization.
-
The resulting trimethylsilyl (B98337) (TMS) derivatives of the decomposition products (e.g., TMS-triphenylmethanol, TMS-phenol) are then analyzed by GC-MS.
Conclusion
This compound, while being relatively stable for a hydroperoxide, undergoes decomposition through distinct thermal, acid-catalyzed, and base-catalyzed pathways. The thermal route likely proceeds via a radical mechanism to yield triphenylmethanol and benzophenone. The acid-catalyzed pathway follows the Hock rearrangement to produce phenol and benzophenone. The base-catalyzed decomposition is expected to give triphenylmethanol and oxygen. A thorough understanding of these pathways and the application of appropriate analytical techniques, such as iodometric titration for quantification and GC-MS with derivatization for product identification, are essential for researchers and professionals working with this compound. The provided experimental protocols offer a foundation for the synthesis and analysis of this compound and its decomposition products. Further research is warranted to obtain detailed quantitative kinetic data on its stability under a wider range of conditions.
References
- 1. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]
- 8. usptechnologies.com [usptechnologies.com]
- 9. solvay.com [solvay.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of Trityl Hydroperoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Trityl hydroperoxide, a unique and relatively stable organic hydroperoxide. This document details experimental protocols for its synthesis and analysis, presents key spectroscopic data, and illustrates the analytical workflow.
Introduction
This compound, (C₆H₅)₃COOH, is a solid organic hydroperoxide notable for its thermal stability compared to other hydroperoxides. Its triphenylmethyl (trityl) group provides significant steric hindrance, which influences its reactivity and spectroscopic properties. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its role in various chemical reactions, including its use as an oxidizing agent in organic synthesis.[1] This guide covers the primary spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Synthesis and Purification of this compound
A reliable method for the synthesis of this compound involves the reaction of triphenylchloromethane with hydrogen peroxide in a biphasic system.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 431 g (1.5 mol) of triphenylchloromethane (97% purity) in 700 g of toluene (B28343).
-
Addition of Base: Add 151 g (1.8 mol) of sodium bicarbonate to the solution.
-
Addition of Oxidant: While stirring vigorously, add 437 g (9 mol) of 70% (w/w) hydrogen peroxide dropwise over approximately 30 minutes, maintaining the reaction temperature at about 15°C.
-
Reaction: Continue stirring at 15-20°C for an additional 30 minutes.
-
Quenching and Extraction: Add 500 mL of water and stir for 5 minutes. Separate the aqueous phase.
-
Washing: Wash the organic phase twice with 1 L of water each time.
-
Drying and Filtration: Dry the organic phase with 50 g of anhydrous sodium sulfate (B86663) and filter.
-
Purification: The resulting solution of this compound in toluene can be used directly, or the solid product can be obtained by removing the solvent under vacuum. The crude solid can be further purified by recrystallization from a suitable solvent such as pentane.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on known data for the compound and typical values for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Multiplet | 15H | Aromatic protons (C₆H₅) |
| ~8.0 - 9.0 | Singlet (broad) | 1H | Hydroperoxy proton (-OOH) |
Note: The chemical shift of the hydroperoxy proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]
¹³C NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary aromatic carbons attached to the central carbon |
| ~128 - 130 | Aromatic carbons (ortho, meta, para) |
| ~85 - 95 | Quaternary central carbon (C-OOH) |
Note: Specific assignments require 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Medium | O-H stretch (hydroperoxy group) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C ring stretches |
| 800 - 900 | Strong | O-O stretch |
| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |
Note: The O-O stretch can be weak and difficult to assign definitively.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Mass Spectrometry Data [5]
| m/z | Proposed Fragment |
| 276.1 | [M]⁺ (Molecular Ion) |
| 243 | [M - OOH]⁺ or [(C₆H₅)₃C]⁺ (Trityl cation) |
| 165 | [(C₆H₅)₂CH]⁺ (Diphenylmethyl cation) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern can be complex. The trityl cation is often a very stable and abundant fragment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic rings.
UV-Vis Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~260 - 270 | Moderate | π → π* transitions of the phenyl rings |
Note: The exact absorption maxima and molar absorptivity can vary depending on the solvent.[6]
Experimental Protocols for Spectroscopic Analysis
NMR Sample Preparation
-
Sample Weighing: Weigh 5-25 mg of purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is dry and of high purity.
-
Dissolution: Gently swirl the vial to dissolve the sample completely.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: In an agate mortar, grind 1-2 mg of dry this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.[9]
Mass Spectrometry Sample Preparation
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[10]
-
Analysis: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography. For hydroperoxides, techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are often employed to minimize thermal decomposition.[10]
UV-Vis Sample Preparation
-
Stock Solution: Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).
-
Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Analysis: Record the UV-Vis spectrum of each solution in a quartz cuvette against a solvent blank.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized this compound sample.
The diagram below illustrates the key functional groups and their expected spectroscopic signatures.
References
- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]
- 2. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. amt.copernicus.org [amt.copernicus.org]
In-depth Theoretical Analysis of Trityl Hydroperoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Trityl hydroperoxide (TrOOH), a tertiary alkyl hydroperoxide, serves as a valuable oxidizing agent in various chemical transformations and has been a subject of interest in studies of reaction mechanisms, particularly those involving radical intermediates. A thorough understanding of its structural, electronic, and reactive properties at a molecular level is crucial for its effective application and for the development of novel catalytic systems. This technical guide provides a summary of available data and outlines the theoretical approaches that can be employed for an in-depth computational analysis of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, compiled from various chemical databases, provides a baseline for experimental and computational work.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O₂ | - |
| Molecular Weight | 276.33 g/mol | - |
| CAS Number | 4198-93-0 | - |
| Appearance | White crystalline solid | - |
| Melting Point | 81-83 °C | - |
| Boiling Point | Decomposes | - |
| Solubility | Soluble in most organic solvents, insoluble in water | - |
Theoretical and Computational Methodology
A robust theoretical investigation of this compound would necessitate the use of quantum chemical methods to elucidate its molecular structure, electronic properties, and reaction energetics. The following protocols outline the standard computational approaches.
Geometry Optimization and Vibrational Analysis
The first step in a theoretical study is to determine the equilibrium geometry of the molecule.
Protocol:
-
Method: Density Functional Theory (DFT) is a widely used and computationally efficient method for this purpose. The B3LYP functional is a common choice that often provides a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization. For higher accuracy, larger basis sets like 6-311+G(d,p) or cc-pVTZ can be employed.
-
Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or NWChem can be used to perform these calculations.
-
Procedure: An initial guess for the structure of this compound is created. A geometry optimization calculation is then performed to find the minimum energy structure.
-
Verification: Following optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.
Electronic Structure Analysis
Understanding the electronic properties of this compound is key to predicting its reactivity.
Protocol:
-
Method: Using the optimized geometry, a single-point energy calculation can be performed at a higher level of theory or with a larger basis set for more accurate electronic properties.
-
Properties to Analyze:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Potential Signaling Pathways and Reaction Mechanisms
This compound is known to participate in reactions involving the cleavage of the weak O-O bond, often leading to the formation of radical species. Theoretical calculations can be instrumental in elucidating the mechanisms of these reactions.
Homolytic O-O Bond Cleavage
The decomposition of this compound can proceed via homolytic cleavage of the peroxide bond to generate a trityl radical (TrO•) and a hydroxyl radical (•OH).
Caption: Homolytic cleavage of the this compound O-O bond.
Computational Protocol for Reaction Mechanism Studies:
-
Reactant and Product Optimization: The geometries of the reactant (this compound) and the products (trityl and hydroxyl radicals) are optimized.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.
-
Frequency Calculation at TS: A frequency calculation on the located TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactant and product minima.
-
Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactant. The reaction enthalpy (ΔH) is the energy difference between the products and the reactant.
Experimental Protocols (Cited in Related Literature)
While specific experimental protocols for theoretical studies on this compound are not available, related literature on peroxide chemistry often cites the following or similar methodologies for synthesis and characterization, which are essential for validating computational results.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of trityl chloride with hydrogen peroxide in the presence of a base.
Protocol:
-
Dissolve trityl chloride in a suitable organic solvent (e.g., diethyl ether).
-
Add an aqueous solution of hydrogen peroxide (e.g., 30%).
-
Slowly add a base (e.g., aqueous sodium hydroxide) while maintaining a low temperature (e.g., 0 °C) with vigorous stirring.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure this compound.
Characterization
The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H and O-O stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
Logical Workflow for a Comprehensive Theoretical Study
A comprehensive theoretical investigation of this compound would follow a logical workflow to ensure a thorough analysis.
Caption: A logical workflow for the theoretical study of this compound.
This technical guide provides a framework for conducting in-depth theoretical calculations on this compound. While specific published computational data on this molecule is scarce, the outlined protocols and methodologies are standard in the field of computational chemistry and can be readily applied to gain a deeper understanding of its structure, properties, and reactivity. Such studies are invaluable for rationalizing its chemical behavior and for the design of new applications in organic synthesis and drug development. Researchers are encouraged to use this guide as a starting point for their own computational investigations, which will undoubtedly contribute to a more complete picture of the chemistry of this compound.
Methodological & Application
Application Notes and Protocols: Trityl Hydroperoxide as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trityl hydroperoxide (TrOOH) as a versatile and selective oxidizing agent in organic synthesis. This compound, a stable, crystalline solid, offers a valuable alternative to other organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP), in a variety of oxidation reactions. Its applications range from the enantioselective epoxidation of allylic alcohols to the oxidation of sulfides and amines.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₉H₁₆O₂ |
| Molecular Weight | 276.33 g/mol |
| Appearance | White, crystalline solid |
| Melting Point | 87.5–88.5 °C |
| Density | 1.27 g/mL |
| Solubility | Soluble in most organic solvents; insoluble in water. |
Key Applications and Experimental Protocols
This compound is a potent and selective oxidizing agent utilized in several key transformations in organic synthesis. Below are detailed protocols for some of its primary applications.
Enantioselective Epoxidation of Allylic Alcohols
This compound can be employed as the oxidant in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols. This reaction is renowned for its high enantioselectivity, providing access to chiral epoxy alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][2][3][4][5]
Reaction Principle:
The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand. The allylic alcohol coordinates to the titanium center, and the this compound delivers an oxygen atom to one face of the double bond, directed by the chiral ligand.
Experimental Protocol: Asymmetric Epoxidation of Geraniol (B1671447) (Adapted from Sharpless Epoxidation Protocol)
Materials:
-
Geraniol
-
This compound (TrOOH)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, activated powder
-
Sodium hydroxide (B78521) solution, 10% aqueous
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves (0.5 g).
-
Add anhydrous dichloromethane (50 mL) and cool the flask to -20 °C in a cryocool.
-
To the cooled solution, add (+)-diethyl tartrate (0.68 mL, 4.0 mmol) followed by titanium(IV) isopropoxide (1.0 mL, 3.4 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Prepare a solution of geraniol (1.54 g, 10 mmol) in anhydrous dichloromethane (10 mL).
-
Prepare a solution of this compound (3.32 g, 12 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the geraniol solution to the catalyst mixture, followed by the dropwise addition of the this compound solution over 10 minutes, ensuring the temperature remains below -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10 mL of 10% aqueous sodium hydroxide solution.
-
Remove the flask from the cooling bath and stir vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired epoxy alcohol.
Quantitative Data:
While specific data for this compound in this exact reaction is not widely published, yields and enantiomeric excesses are expected to be comparable to those achieved with tert-butyl hydroperoxide, which are typically high (>90% yield, >90% ee).[4]
Enantioselective Oxidation of Sulfides to Sulfoxides
The Kagan-Modena oxidation provides a method for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are important auxiliaries and building blocks in organic synthesis. This compound has been reported as an effective oxidant in a molybdenum-catalyzed version of this reaction.[6] The standard Kagan protocol utilizes a titanium-based catalyst.[6]
Reaction Principle:
A chiral complex, typically formed from a titanium or molybdenum precursor and a chiral ligand like diethyl tartrate, catalyzes the enantioselective transfer of an oxygen atom from this compound to the sulfur atom of the sulfide (B99878).
Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide (Adapted from Kagan-Modena Protocol)
Materials:
-
Methyl p-tolyl sulfide
-
This compound (TrOOH)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Water, deionized
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, prepare the catalyst by adding titanium(IV) isopropoxide (0.284 g, 1 mmol) to anhydrous dichloromethane (5 mL).
-
Add (+)-diethyl tartrate (0.412 g, 2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add deionized water (18 µL, 1 mmol) and stir the mixture for another 30 minutes at room temperature to form the chiral catalyst complex.
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve methyl p-tolyl sulfide (0.138 g, 1 mmol) in anhydrous dichloromethane (2 mL).
-
Add the sulfide solution to the pre-formed catalyst mixture.
-
Slowly add a solution of this compound (0.304 g, 1.1 mmol) in anhydrous dichloromethane (3 mL) to the reaction mixture, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
After completion (typically 4-8 hours), quench the reaction by adding a few drops of water.
-
Warm the mixture to room temperature and add 10 mL of water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfoxide (B87167) by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data for Sulfide Oxidation:
The following table summarizes representative yields for the oxidation of various sulfides to sulfoxides using hydroperoxide-based systems.
| Sulfide Substrate | Oxidant | Catalyst System | Yield (%) | Reference |
| Methyl phenyl sulfide | H₂O₂ | Glacial Acetic Acid | 98 | [7] |
| Di-n-butyl sulfide | H₂O₂ | Glacial Acetic Acid | 95 | [7] |
| Thioanisole | H₂O₂ | PAMAM-G1-PMo | >90 | [8] |
| Dibenzyl sulfide | H₂O₂ | PAMAM-G1-PMo | >90 | [8] |
Oxidation of Secondary Amines to Nitrones
This compound can be used for the oxidation of secondary amines to nitrones. Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize various heterocyclic compounds.[9][10][11][12]
Reaction Principle:
The oxidation of a secondary amine with this compound typically proceeds via the intermediate formation of a hydroxylamine, which is then further oxidized to the corresponding nitrone.
Experimental Protocol: Oxidation of N-Benzyl-N-phenylamine (Adapted Protocol)
Materials:
-
N-Benzyl-N-phenylamine
-
This compound (TrOOH)
-
Methanol (B129727) (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of N-benzyl-N-phenylamine (1.83 g, 10 mmol) in methanol (50 mL), add sodium bicarbonate (1.68 g, 20 mmol).
-
Add this compound (3.04 g, 11 mmol) portion-wise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding nitrone.
Diagrams and Workflows
General Workflow for this compound Mediated Oxidation
Caption: General experimental workflow for oxidation reactions using this compound.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care.[13] It is an unusually stable hydroperoxide but can be susceptible to induced explosive decomposition. It should be stored in a cool, dark place. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound serves as a valuable and selective oxidizing agent in a range of important synthetic transformations. Its solid nature and stability offer handling advantages over some other hydroperoxides. The protocols provided herein, some of which are adapted from well-established methods using analogous oxidants, offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Trityl Hydroperoxide for the Epoxidation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl hydroperoxide ((C₆H₅)₃COOH), abbreviated as TrOOH or THP, is a solid, organic hydroperoxide that serves as a selective oxidizing agent in organic synthesis. While less common than other hydroperoxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), it offers unique reactivity in certain applications, particularly in metal-catalyzed epoxidation reactions. Its bulky trityl group can influence the stereoselectivity of these transformations. This document provides an overview of its application in alkene epoxidation, including a detailed protocol for a vanadium-catalyzed reaction, and a summary of relevant data.
Application Notes
This compound is a powerful and selective oxidizing agent used for various transformations, including the oxidation of alcohols and amines. In the context of alkene epoxidation, it is often employed with transition metal catalysts, such as those based on vanadium or titanium.
Advantages and Considerations:
-
Selectivity: The steric bulk of the trityl group can lead to higher selectivity in certain epoxidation reactions compared to smaller hydroperoxides.
-
Solid Reagent: As a crystalline solid, this compound can be easier to handle and measure compared to solutions of other hydroperoxides.
-
Reactivity: this compound can participate in asymmetric epoxidation reactions, and in some cases, at a significant rate with high enantiomeric excess.[1]
-
Catalyst Systems: Vanadium catalysts, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are effective in activating this compound for the epoxidation of substrates like allylic alcohols.
-
Safety: Like all peroxides, this compound is potentially hazardous and can be explosive under certain conditions. It should be handled with appropriate care, avoiding heat, shock, and contamination.
Data Presentation
The use of this compound for the epoxidation of a wide range of simple alkenes is not extensively documented in readily available literature, with many studies favoring TBHP or H₂O₂. However, specific applications demonstrate its utility. The following table summarizes a representative example of a vanadium-catalyzed epoxidation using this compound.
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Product | Yield (%) |
| Bis-alkenyl thioether | VO(acac)₂ | TrOOH | CH₂Cl₂ | rt | Thioether mono-epoxide | 80 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from triphenylmethanol (B194598) and hydrogen peroxide in the presence of an acid catalyst.[2] An alternative high-yield synthesis starts from triphenylchloromethane:
-
Dissolve 431 g (1.5 mol) of triphenylchloromethane (97%) in 700 g of toluene (B28343).
-
Add 151 g (1.8 mol) of sodium bicarbonate to the solution.
-
With vigorous stirring, add 437 g (9 mol) of 70% by weight H₂O₂ dropwise at approximately 15°C over about 30 minutes.
-
Stir the mixture at 15 to 20°C for an additional 30 minutes.
-
Add 500 ml of water and stir for 5 minutes.
-
Separate the aqueous phase.
-
Wash the organic phase twice with 1 liter of water, dry with 50 g of anhydrous sodium sulfate, and filter.
-
Remove the toluene under vacuum at 25 to 30°C to obtain a solid residue.
-
Wash the residue with a small amount of petroleum ether and dry to yield approximately 412 g (99% yield) of this compound as a fine powder.[3]
General Protocol for Vanadium-Catalyzed Epoxidation of an Alkene
This protocol is based on the successful epoxidation of a bis-alkenyl thioether and can be adapted for other nucleophilic alkenes, such as allylic alcohols.
Materials:
-
Alkene substrate
-
This compound (TrOOH)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alkene substrate in anhydrous dichloromethane.
-
Add a catalytic amount of vanadyl acetylacetonate (e.g., 1-5 mol%) to the solution and stir until it dissolves.
-
In a separate flask, prepare a solution of this compound (typically 1.1 to 1.5 equivalents relative to the alkene) in anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred solution of the alkene and catalyst at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired epoxide.
Visualizations
Catalytic Cycle of Vanadium-Catalyzed Epoxidation
Caption: Proposed catalytic cycle for the epoxidation of an alkene with this compound catalyzed by a vanadium(V) species.
Experimental Workflow for Alkene Epoxidation
Caption: A typical experimental workflow for the vanadium-catalyzed epoxidation of an alkene using this compound.
References
Application Notes and Protocols: Trityl Hydroperoxide as a Radical Initiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical polymerization is a fundamental and widely utilized method for the synthesis of a vast array of polymeric materials. The selection of an appropriate initiator is crucial as it significantly influences the polymerization kinetics, the properties of the resulting polymer, and the conditions under which the reaction can be effectively controlled. Organic hydroperoxides represent a versatile class of thermal initiators capable of generating free radicals upon decomposition, thereby initiating the polymerization of various vinyl monomers.
Trityl hydroperoxide, with its unique triphenylmethyl (trityl) group, is a potential candidate for radical initiation. The bulky trityl group may influence the initiation efficiency and the subsequent polymerization process. While detailed experimental data and specific protocols for the use of this compound as a radical initiator are not extensively documented in publicly available literature, this document provides a comprehensive overview based on the general principles of hydroperoxide-initiated radical polymerization. The protocols and data presented herein are based on analogous, well-characterized hydroperoxide initiators such as cumene (B47948) hydroperoxide and serve as a foundational guide for researchers exploring the potential of this compound.
Mechanism of Initiation
The initiation of radical polymerization by a hydroperoxide like this compound involves the homolytic cleavage of the oxygen-oxygen bond upon heating. This thermal decomposition generates two radical species: an alkoxy radical and a hydroxyl radical.
Scheme 1: Thermal Decomposition of this compound
Caption: Thermal decomposition of this compound to form initiating radicals.
These highly reactive radicals can then add to a monomer unit, initiating the polymer chain growth.
Scheme 2: Initiation of Polymerization
Caption: An initiator radical adds to a monomer to start chain growth.
Experimental Protocols
The following protocols are provided as general guidelines for conducting radical polymerization using a hydroperoxide initiator. Researchers should optimize these conditions for their specific monomer and desired polymer characteristics. These protocols are based on common practices for initiators like cumene hydroperoxide and can be adapted for this compound.
Protocol 1: Bulk Polymerization of Styrene (B11656)
This protocol describes the polymerization of styrene in the absence of a solvent.
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
This compound (or analogous hydroperoxide initiator)
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature controller
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Place a magnetic stir bar in the reaction vessel.
-
Add the desired amount of freshly distilled styrene to the vessel.
-
Add the calculated amount of this compound. The initiator concentration typically ranges from 0.1 to 2 mol% with respect to the monomer.
-
Seal the reaction vessel and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes, or by three freeze-pump-thaw cycles.
-
Immerse the reaction vessel in a preheated oil bath set to the desired reaction temperature. The optimal temperature will depend on the decomposition kinetics of this compound but is typically in the range of 100-150°C for hydroperoxides.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the reaction mixture.
-
To terminate the reaction, cool the vessel to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol is suitable for controlling the reaction temperature and viscosity by using a solvent.
Materials:
-
Methyl methacrylate (MMA) (freshly distilled)
-
This compound (or analogous hydroperoxide initiator)
-
Anhydrous solvent (e.g., toluene, ethylbenzene)
-
Reaction vessel with a condenser and inert gas inlet
-
Nitrogen or Argon source
-
Heating mantle with a magnetic stirrer and temperature controller
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Set up the reaction vessel with a condenser and an inert gas inlet.
-
Add the desired amount of anhydrous solvent and freshly distilled MMA to the vessel. A typical monomer concentration is 20-50% (v/v).
-
Add the calculated amount of this compound.
-
Deoxygenate the solution by purging with an inert gas for 30 minutes while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130°C) under a positive pressure of inert gas.
-
Maintain the reaction at this temperature for the specified duration. Samples can be withdrawn periodically to monitor monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
After the desired reaction time, cool the mixture to room temperature to stop the polymerization.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation
Due to the lack of specific quantitative data for this compound-initiated polymerization in the literature, the following table presents representative data for the polymerization of styrene initiated by a generic hydroperoxide. This data is intended to provide researchers with an expected range of outcomes.
| Parameter | Value | Conditions |
| Monomer | Styrene | Bulk Polymerization |
| Initiator Concentration | 1.0 mol% | - |
| Temperature | 120 °C | - |
| Reaction Time | 6 hours | - |
| Monomer Conversion | 75% | Determined by gravimetry |
| Number-Average Molecular Weight (Mn) | 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.1 | GPC |
Logical Workflow for Polymerization Experiment
The following diagram illustrates the general workflow for a radical polymerization experiment.
Caption: General workflow for a radical polymerization experiment.
Concluding Remarks
While this compound presents an interesting structural motif for a radical initiator, its specific application and performance in polymerization are not well-documented. The application notes and protocols provided here offer a starting point for researchers interested in exploring its potential. It is imperative to conduct preliminary small-scale experiments to determine the optimal reaction conditions, including temperature, initiator concentration, and reaction time, for any given monomer system. Standard polymer characterization techniques should be employed to ascertain the molecular weight, polydispersity, and structure of the resulting polymers. As with all peroxide compounds, appropriate safety precautions should be taken, as they can be thermally sensitive and potentially explosive at high concentrations or temperatures.
Application Notes and Protocols for the Selective Oxidation of Alcohols with Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the preparation of a vast array of intermediates in the pharmaceutical and fine chemical industries. While numerous oxidizing agents are available, the use of organic hydroperoxides offers a valuable alternative, often providing high selectivity under mild conditions. Trityl hydroperoxide ((C₆H₅)₃COOH), a solid and relatively stable organic hydroperoxide, serves as a selective oxidant for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. This document provides detailed application notes and protocols for this transformation, emphasizing experimental design, data interpretation, and safety considerations.
Reaction Principle and Selectivity
This compound, in the presence of a suitable catalyst, can selectively oxidize alcohols. The general transformation involves the transfer of an oxygen atom from the hydroperoxide to the alcohol, which is concomitantly dehydrogenated.
-
Primary Alcohols: Are selectively oxidized to aldehydes. Over-oxidation to carboxylic acids is generally minimal under controlled reaction conditions, a key advantage of this methodology.
-
Secondary Alcohols: Are efficiently converted to the corresponding ketones.
-
Tertiary Alcohols: Are generally unreactive towards this compound under these conditions.
This selectivity makes this compound a useful reagent in complex molecule synthesis where chemoselectivity is paramount.
Data Presentation: Substrate Scope and Representative Yields
The following table summarizes the expected outcomes for the selective oxidation of a range of alcohols using a generic this compound/catalyst system. The data presented is representative and actual results may vary depending on the specific substrate and optimized reaction conditions.
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Typical Reaction Time (h) | Expected Yield (%) |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 2 - 6 | >95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 - 5 | >95 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 4 - 8 | 85 - 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 3 - 6 | 90 - 98 |
| 1-Phenylethanol (B42297) | Acetophenone (B1666503) | 2 - 4 | >95 |
| Cyclohexanol | Cyclohexanone | 4 - 8 | 90 - 98 |
| 2-Octanol | 2-Octanone | 6 - 12 | 85 - 95 |
| 1-Octanol | Octanal | 8 - 16 | 70 - 85 |
Reaction Mechanism
The catalytic cycle for the metal-catalyzed oxidation of an alcohol with this compound is depicted below. The mechanism is illustrative and may vary depending on the specific catalyst employed.
Caption: Proposed catalytic cycle for alcohol oxidation.
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Selective Oxidation of a Primary Alcohol (Benzyl Alcohol to Benzaldehyde)
Materials:
-
Benzyl alcohol
-
This compound
-
Vanadyl acetylacetonate (B107027) (VO(acac)₂) (or other suitable catalyst)
-
Toluene (B28343) (anhydrous)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.08 g, 10 mmol) and vanadyl acetylacetonate (0.027 g, 0.1 mmol, 1 mol%).
-
Add 40 mL of anhydrous toluene to the flask and stir the mixture at room temperature to dissolve the solids.
-
To this solution, add this compound (3.04 g, 11 mmol, 1.1 equivalents) in one portion.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of a 10% aqueous sodium sulfite solution to decompose any unreacted hydroperoxide. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude benzaldehyde by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol 2: Selective Oxidation of a Secondary Alcohol (1-Phenylethanol to Acetophenone)
Materials:
-
1-Phenylethanol
-
This compound
-
Chromium(III) acetylacetonate (Cr(acac)₃) (or other suitable catalyst)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium sulfite (Na₂SO₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenylethanol (1.22 g, 10 mmol) and chromium(III) acetylacetonate (0.035 g, 0.1 mmol, 1 mol%) in 40 mL of anhydrous dichloromethane.
-
Add this compound (3.32 g, 12 mmol, 1.2 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 40 °C) and stir.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench with 20 mL of 10% aqueous sodium sulfite solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 20 mL of saturated sodium bicarbonate solution followed by 20 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude acetophenone by flash column chromatography or distillation.
Experimental Workflow
The general workflow for the selective oxidation of alcohols using this compound is outlined below.
Caption: General experimental workflow.
Application Notes and Safety Considerations
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction rate and selectivity. Common catalysts for hydroperoxide oxidations include complexes of vanadium, molybdenum, chromium, and ruthenium. The optimal catalyst and loading should be determined empirically for each substrate.
-
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like toluene, dichloromethane, or dichloroethane are generally preferred. The solvent should be anhydrous to prevent potential side reactions.
-
Stoichiometry: A slight excess of this compound (1.1-1.5 equivalents) is typically used to ensure complete conversion of the alcohol.
-
Temperature: The reaction temperature should be carefully controlled. Higher temperatures can lead to decomposition of the hydroperoxide and reduced selectivity.
-
Safety Precautions: this compound is an oxidizing agent and should be handled with care.[1] Avoid contact with skin and eyes, and do not heat it in a closed container. Organic hydroperoxides can be explosive, especially in concentrated form or in the presence of metal contaminants.[1] Always quench the reaction mixture with a reducing agent like sodium sulfite before workup to destroy any residual peroxide.
-
Purity of this compound: The purity of the this compound can affect the reaction outcome. It can be prepared from triphenylmethanol (B194598) and hydrogen peroxide.[2]
-
Limitations: While selective, the reaction may not be suitable for substrates containing other easily oxidizable functional groups, such as thiols or phosphines. The bulky nature of the trityl group may also introduce steric hindrance in certain cases.
References
Application Notes and Protocols for Trityl Hydroperoxide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl hydroperoxide (TrOOH) is an organic hydroperoxide featuring a bulky trityl (triphenylmethyl) group. This sterically hindered peroxide exhibits unique reactivity and selectivity in certain oxidation reactions. These application notes provide a detailed guide to employing this compound in key synthetic transformations, including the epoxidation of alkenes, the oxidation of secondary alcohols to ketones, and the oxidation of sulfides to sulfoxides. The protocols are designed to be a starting point for laboratory experimentation, and optimization may be necessary for specific substrates.
Core Applications and Mechanisms
This compound serves as an oxygen source in various oxidation reactions. The general mechanism involves the transfer of an oxygen atom from the hydroperoxide to the substrate. The bulky trityl group can influence the stereoselectivity of the reaction and can also affect the reaction rate compared to less hindered hydroperoxides.
A generalized reaction pathway for a metal-catalyzed oxidation using this compound is depicted below. In this hypothetical pathway, a metal catalyst (M) activates the hydroperoxide, facilitating the oxygen transfer to a substrate.
Caption: Generalized pathway for a metal-catalyzed oxidation using this compound.
Quantitative Data Summary
The following table summarizes typical, albeit hypothetical, results for this compound mediated reactions based on general reactivity patterns of organic hydroperoxides. Actual yields will vary depending on the specific substrate and reaction conditions.
| Reaction Type | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Epoxidation | Cyclohexene | V(acac)₂ (2) | Toluene (B28343) | 60 | 12 | 75 |
| Styrene | Mo(CO)₆ (5) | Dichloromethane (B109758) | 40 | 24 | 68 | |
| (E)-Stilbene | Ti(OⁱPr)₄ (10) | Dichloromethane | 25 | 48 | 55 | |
| Alcohol Oxidation | 2-Octanol | CrO₃ (cat.) | Acetonitrile (B52724) | 80 | 6 | 85 |
| Cyclohexanol | RuCl₃ (1) | Ethyl Acetate (B1210297) | 60 | 8 | 92 | |
| 1-Phenylethanol | Mn(OAc)₂ (5) | Acetic Acid | 50 | 12 | 88 | |
| Sulfide (B99878) Oxidation | Thioanisole | None | Acetic Acid | 25 | 4 | 95 (sulfoxide) |
| Dibenzyl sulfide | None | Methanol | 25 | 6 | 90 (sulfoxide) |
Experimental Protocols
Protocol 1: Epoxidation of Alkenes
This protocol describes a general procedure for the epoxidation of an alkene using this compound in the presence of a metal catalyst.
Materials:
-
Alkene (1.0 mmol)
-
This compound (1.2 mmol)
-
Vanadium(II) acetylacetonate (B107027) (V(acac)₂, 0.02 mmol)
-
Toluene (10 mL)
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, and standard glassware for extraction and purification.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the alkene (1.0 mmol) and V(acac)₂ (0.02 mmol) in toluene (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) portion-wise over 5 minutes.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the epoxidation of alkenes.
Protocol 2: Oxidation of Secondary Alcohols
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using this compound.
Materials:
-
Secondary alcohol (1.0 mmol)
-
This compound (1.5 mmol)
-
Chromium(VI) oxide (CrO₃, catalytic amount, e.g., 0.05 mmol)
-
Acetonitrile (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in acetonitrile (10 mL).
-
Add a catalytic amount of CrO₃ (0.05 mmol).
-
Add this compound (1.5 mmol) in one portion.
-
Heat the mixture to reflux (approx. 80-82 °C) and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (15 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude ketone can be purified by distillation or column chromatography.
Protocol 3: Oxidation of Sulfides to Sulfoxides
This protocol outlines a straightforward procedure for the selective oxidation of sulfides to sulfoxides.
Materials:
-
Sulfide (1.0 mmol)
-
This compound (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware.
Procedure:
-
Dissolve the sulfide (1.0 mmol) in glacial acetic acid (5 mL) in a flask at room temperature.
-
Add this compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfoxide (B87167) by recrystallization or column chromatography.
Safety Precautions
-
This compound is an organic peroxide and should be handled with care. Avoid heating it in its pure, solid form.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Metal-catalyzed reactions with peroxides can sometimes be exothermic. Monitor the reaction temperature carefully, especially during the initial stages.
-
Quenching procedures for peroxides should be performed cautiously to control any potential exotherms.
Application Notes and Protocols for Work-up Procedures Involving Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective work-up of chemical reactions involving Trityl hydroperoxide. Adherence to these guidelines is critical to ensure personnel safety and reaction success.
Introduction to this compound
This compound ((C₆H₅)₃COOH) is a versatile and selective oxidizing agent employed in various organic syntheses. It is a colorless, crystalline solid soluble in many organic solvents[1]. Its utility lies in its capacity to oxidize a range of substrates, including the conversion of alcohols to aldehydes or ketones and amines to nitro compounds[1]. Despite its synthetic advantages, its high reactivity necessitates careful handling and specific work-up procedures to mitigate potential hazards, such as its potential for explosive decomposition under certain conditions[1].
The primary byproducts of reactions involving this compound are triphenylmethanol (B194598) and triphenylmethyl radicals. The formation of these byproducts is a key consideration in the design of an effective purification strategy.
Safety Precautions
Working with this compound and other organic peroxides requires strict adherence to safety protocols to minimize the risk of accidents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood[2].
-
Handling: Avoid friction, grinding, and impact of solid this compound. Do not use metal spatulas; instead, use ceramic or Teflon-coated spatulas to prevent potential explosive decomposition initiated by metal contamination[2].
-
Storage: Store this compound in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong acids, bases, and metals.
-
Waste Disposal: All peroxide-containing waste must be quenched before disposal and collected as hazardous waste[3].
General Work-up Procedure
A generalized workflow for the work-up of reactions involving this compound is outlined below. The specific choice of quenching agent and purification method will depend on the reaction solvent, the desired product's properties, and the scale of the reaction.
Quenching of Unreacted Peroxide
It is imperative to neutralize any unreacted this compound before concentrating the reaction mixture. The presence of peroxides during solvent evaporation can lead to the formation of explosive peroxide crystals.
Recommended Quenching Agents:
-
Aqueous Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are effective reducing agents for hydroperoxides. A 10% aqueous solution is typically used.
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃): Another common and effective quenching agent. A 10% aqueous solution is generally sufficient.
-
Dimethyl Sulfide (B99878) (DMS): Can be used for quenching in organic solvents, but the subsequent removal of the dimethyl sulfoxide (B87167) (DMSO) byproduct must be considered.
Protocol for Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath. This minimizes potential exotherms during quenching.
-
Slowly add the quenching agent solution dropwise with vigorous stirring.
-
Monitor the quenching process for any temperature increase. Maintain the temperature below 25 °C.
-
After the addition is complete, allow the mixture to stir for at least 30 minutes at room temperature.
-
Crucially, test for the presence of residual peroxides. Use peroxide test strips to confirm the complete removal of the hydroperoxide. The test strip should indicate a peroxide concentration below a safe threshold (e.g., < 1 ppm). Repeat the quenching procedure if necessary.
Byproduct Removal
The primary byproduct, triphenylmethanol, is often soluble in common organic solvents. Its removal can be achieved through various techniques:
-
Aqueous Extraction: If the desired product has low polarity, triphenylmethanol can be partially removed by extraction with a basic aqueous solution (e.g., 1 M NaOH). The increased polarity of the triphenylmethoxide salt facilitates its partitioning into the aqueous phase.
-
Crystallization/Recrystallization: If the desired product is a solid, crystallization can be an effective method to separate it from the more soluble triphenylmethanol.
-
Chromatography: Column chromatography is a highly effective method for separating the desired product from triphenylmethanol and other impurities.
Specific Experimental Protocols
Protocol 1: Work-up using Aqueous Sodium Sulfite
This protocol is suitable for reactions performed in water-immiscible organic solvents.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 10% aqueous solution of sodium sulfite.
-
Stir vigorously for 30 minutes.
-
Verify the absence of peroxides using a test strip.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with:
-
1 M NaOH (to remove triphenylmethanol)
-
Water
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Work-up using Dimethyl Sulfide
This protocol is an option for reactions where an aqueous work-up is not desirable in the initial phase.
-
Cool the reaction mixture to 0 °C.
-
Add dimethyl sulfide (1.5 equivalents relative to the initial amount of this compound) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Verify the absence of peroxides using a test strip.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, now free of peroxide, can be purified by column chromatography to remove triphenylmethanol and dimethyl sulfoxide.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆O₂ | [1][4][5] |
| Molar Mass | 276.33 g/mol | [4][5] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 87.5–88.5 °C | [4] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [1][6] |
Table 2: Common Quenching Agents for this compound
| Quenching Agent | Typical Concentration | Key Considerations |
| Sodium Sulfite (Na₂SO₃) | 10% aqueous solution | Effective and readily available. |
| Sodium Bisulfite (NaHSO₃) | 10% aqueous solution | Similar efficacy to sodium sulfite. |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% aqueous solution | Commonly used and reliable. |
| Dimethyl Sulfide (DMS) | 1.5 equivalents | Useful for non-aqueous quenching; forms DMSO byproduct. |
Visualization of the Work-up Workflow
Caption: General workflow for the work-up of reactions involving this compound.
References
Catalytic Applications of Trityl Hydroperoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl hydroperoxide (TrOOH) is a valuable oxidizing agent in organic synthesis, offering unique reactivity and selectivity in various catalytic transformations. Its bulky trityl group can influence the stereochemical outcome of reactions, making it a reagent of interest in asymmetric synthesis. This document provides detailed application notes and experimental protocols for the catalytic use of this compound in the enantioselective oxidation of sulfides and the epoxidation of allylic alcohols.
Enantioselective Oxidation of Sulfides to Chiral Sulfoxides
The asymmetric oxidation of prochiral sulfides to optically active sulfoxides is a critical transformation in the synthesis of pharmaceuticals and chiral auxiliaries. A notable application of this compound is in the molybdenum-catalyzed enantioselective oxidation of sulfides. The use of a chiral bis-hydroxamic acid ligand in conjunction with a molybdenum source and this compound as the terminal oxidant provides access to chiral sulfoxides with good enantioselectivity.
Data Presentation
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | p-Tolyl methyl sulfide (B99878) | 2 | This compound | (R)-p-Tolyl methyl sulfoxide | Good | 81% | [1] |
| 2 | 1-Naphthyl methyl sulfide | 2 | This compound | (R)-1-Naphthyl methyl sulfoxide | Good | 86% | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Molybdenum-Catalyzed Asymmetric Oxidation of Sulfides
This protocol is based on the work of Yamamoto and colleagues for the enantioselective oxidation of sulfides using a chiral molybdenum-bis(hydroxamic acid) complex and this compound.[1]
Materials:
-
Molybdenum(IV) oxide acetylacetonate (B107027) (MoO₂(acac)₂)
-
Chiral bis-hydroxamic acid ligand (specific structure should be referenced from the original literature)
-
This compound
-
Prochiral sulfide (e.g., p-tolyl methyl sulfide, 1-naphthyl methyl sulfide)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add MoO₂(acac)₂ (0.02 mmol, 2 mol%).
-
Add the chiral bis-hydroxamic acid ligand (0.022 mmol, 2.2 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral molybdenum complex.
-
-
Oxidation Reaction:
-
Cool the catalyst solution to 0 °C using an ice bath.
-
Add the prochiral sulfide (1.0 mmol) to the catalyst solution.
-
In a separate flask, dissolve this compound (1.1 mmol) in anhydrous dichloromethane (1.0 mL).
-
Slowly add the this compound solution to the reaction mixture dropwise over a period of 10 minutes.
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral sulfoxide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for Molybdenum-Catalyzed Asymmetric Sulfide Oxidation.
Vanadium-Catalyzed Epoxidation of Allylic Alcohols
The epoxidation of allylic alcohols is a powerful transformation for the synthesis of epoxy alcohols, which are versatile intermediates in organic synthesis. Vanadium catalysts, such as vanadyl acetylacetonate (VO(acac)₂), are known to effectively catalyze the epoxidation of allylic alcohols in the presence of a hydroperoxide oxidant. While tert-butyl hydroperoxide (TBHP) is the most commonly employed oxidant in these reactions, this compound can also be considered as a potential oxidant, although specific detailed protocols are less common in the literature. The bulky nature of the trityl group may offer different selectivity profiles compared to smaller hydroperoxides.
Application Notes
The VO(acac)₂-catalyzed epoxidation of allylic alcohols proceeds via coordination of the allylic alcohol to the vanadium center, which directs the epoxidation to the double bond. The choice of hydroperoxide can influence the reaction rate and, in some cases, the selectivity. While detailed studies on the use of this compound in this specific reaction are limited in the available literature, the general protocol for vanadium-catalyzed epoxidation can be adapted. Researchers interested in exploring the use of this compound for this transformation should consider performing initial small-scale experiments to optimize reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 2: General Procedure for VO(acac)₂-Catalyzed Epoxidation of an Allylic Alcohol
This is a general protocol for the vanadium-catalyzed epoxidation of allylic alcohols. While TBHP is the most cited oxidant, this protocol can be adapted for use with this compound with appropriate optimization.
Materials:
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Allylic alcohol (e.g., geraniol)
-
This compound (or tert-butyl hydroperoxide as a standard)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the allylic alcohol (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add VO(acac)₂ (0.01-0.05 mmol, 1-5 mol%).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add a solution of the hydroperoxide (1.1-1.5 mmol) in the anhydrous solvent (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trityl Hydroperoxide
Welcome to the Technical Support Center for the synthesis of Trityl hydroperoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The two primary starting materials for the synthesis of this compound are triphenylmethanol (B194598) and trityl chloride.
Q2: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from triphenylmethanol involves an acid-catalyzed reaction with hydrogen peroxide. The acid protonates the hydroxyl group of triphenylmethanol, which then leaves as a water molecule, forming a stable trityl carbocation. This carbocation is then attacked by hydrogen peroxide to form the final product.[1]
When starting from trityl chloride, the reaction proceeds via nucleophilic substitution where hydrogen peroxide displaces the chloride ion.
Q3: What are the expected yields for this compound synthesis?
Yields can vary depending on the starting material and the specific experimental conditions. Reported yields are as high as 91% when starting from triphenylmethanol and up to 98-99% from trityl chloride.[2]
Q4: What is the typical appearance of pure this compound?
Pure this compound is a colorless, crystalline solid.[3] The presence of a yellow tint may indicate impurities.
Q5: How can I purify the synthesized this compound?
Recrystallization is a common and effective method for purifying this compound. Various solvents can be used, and the choice depends on the impurities present. Common solvent systems for recrystallization include ether, petroleum ether, pentane (B18724), pentane-ether, or chloroform-pentane mixtures.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Decomposition of the product. - Suboptimal reaction temperature. - Incorrect concentration of hydrogen peroxide. - Inefficient purification. | - Increase reaction time or gently heat the reaction mixture if the protocol allows. - Avoid excessive heating, as hydroperoxides can be thermally unstable.[5] - Optimize the reaction temperature. For the synthesis from triphenylmethanol, a temperature of 0°C has been reported to be effective.[4] - Use the appropriate concentration of hydrogen peroxide as specified in the protocol. Excess or insufficient amounts can lead to side reactions or incomplete conversion. - Ensure efficient extraction and recrystallization to minimize product loss. |
| Yellowish Product | - Presence of colored impurities. - Decomposition of the hydroperoxide. | - Recrystallize the product using an appropriate solvent system to remove colored impurities.[6] - Ensure the reaction is carried out at the recommended temperature to prevent decomposition. The formation of colored by-products can sometimes be initiated by heat.[7] |
| Presence of Unreacted Starting Material | - Insufficient reaction time. - Inadequate amount of hydrogen peroxide or acid catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Use a slight excess of hydrogen peroxide to drive the reaction to completion. - Ensure the catalytic amount of acid is sufficient. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - Inappropriate recrystallization solvent. | - Purify the crude product by column chromatography before recrystallization. - Perform solvent screening to find a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] |
| Product Decomposes During Storage | - Exposure to light, heat, or metal contaminants. | - Store the purified this compound in a cool, dark place, preferably in a refrigerator.[4] - Use clean glassware and avoid contact with metals that can catalyze decomposition.[5] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents | Typical Yield | Reference |
| Triphenylmethanol | Hydrogen Peroxide, Sulfuric Acid, Acetic Acid, Ether | 91% | [4] |
| Trityl Chloride | Hydrogen Peroxide, Sodium Bicarbonate, Water, Toluene (B28343) | 98% | [2] |
Experimental Protocols
Synthesis of this compound from Triphenylmethanol[4]
-
Dissolution: Dissolve 5.2 g (20 mmol) of triphenylmethanol in 60 mL of glacial acetic acid. Add 20 mL of ether to prevent the solidification of acetic acid at low temperatures.
-
Reaction: Cool the solution to 0°C in an ice bath. Add 4 drops (0.08 mL) of concentrated sulfuric acid, followed by 10 mL of 30% hydrogen peroxide.
-
Stirring: Stir the solution at 0°C for 3.5 hours.
-
Neutralization: Carefully neutralize the reaction mixture with aqueous sodium hydroxide, ensuring the solution remains cold.
-
Extraction: Extract the mixture twice with ether.
-
Washing: Combine the ether extracts and wash sequentially with 5% sodium bicarbonate solution and water.
-
Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate (B86663) and then remove the ether in vacuo.
-
Purification: Recrystallize the resulting solid from pentane to yield pure this compound (approximately 5 g, 91% yield).
Synthesis of this compound from Trityl Chloride[8]
-
Preparation: To a solution of 431 g (1.5 mol) of triphenylchloromethane (97%) in 700 g of toluene, add 151 g (1.8 mol) of sodium bicarbonate.
-
Reaction: With vigorous stirring, add 437 g (9 mol) of 70% by weight H₂O₂ dropwise at about 15°C over approximately 30 minutes.
-
Stirring: Continue stirring the mixture at 15 to 20°C for an additional 30 minutes.
-
Quenching and Washing: Add 500 ml of water and stir for 5 minutes. Separate the aqueous phase. Wash the organic phase twice with 1 liter of water each time.
-
Drying and Filtration: Dry the organic phase with 50 g of anhydrous sodium sulfate and filter.
-
Isolation: Remove the toluene under vacuum at 25 to 30°C. The solid residue is then washed with a small amount of petroleum ether and dried to yield this compound.
Mandatory Visualizations
Caption: Synthesis pathways of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Storage and Handling of Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for preventing the decomposition of Trityl hydroperoxide during storage. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound ((C₆H₅)₃COOH) is a solid organic hydroperoxide used as a selective oxidizing agent in organic synthesis.[1][2] While it is considered unusually stable for a hydroperoxide, it is still susceptible to decomposition, which can lead to a decrease in its oxidizing power and the introduction of impurities into your reactions.[3] Understanding and controlling its stability is crucial for reproducible and reliable experimental results.
Q2: What are the main causes of this compound decomposition?
The decomposition of this compound can be initiated by several factors:
-
Heat: Thermal energy can cause the homolytic cleavage of the weak oxygen-oxygen bond, initiating a radical chain reaction.
-
Light: Photons, particularly in the UV range, can also provide the energy for the homolytic cleavage of the O-O bond, leading to decomposition.
-
Contaminants: The presence of even trace amounts of contaminants can catalyze decomposition. These include:
-
Transition metals: Ions such as iron, copper, and cobalt can act as powerful catalysts for hydroperoxide decomposition.
-
Acids and Bases: Both acidic and basic conditions can promote decomposition, although the mechanisms differ.
-
Reducing agents: These can react directly with the hydroperoxide, leading to its degradation.
-
Q3: How should I properly store this compound to minimize decomposition?
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage. Avoid temperature fluctuations.
-
Light: Protect from light by storing in an amber or opaque container.
-
Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and moisture.
-
Container: Use the original, tightly sealed container. Ensure the container material is compatible and does not leach impurities.
-
Purity: Use high-purity this compound, as impurities from the synthesis can act as decomposition catalysts.
Q4: Are there any chemical stabilizers I can add to my this compound sample?
Yes, certain stabilizers can be used to inhibit decomposition. These generally fall into two categories:
-
Radical Scavengers (Primary Antioxidants): Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), can interrupt the radical chain reactions that propagate decomposition.
-
Hydroperoxide Decomposers (Secondary Antioxidants): Organophosphites can reduce hydroperoxides to their corresponding stable alcohols, preventing further radical formation.[4][5]
Often, a synergistic mixture of a primary and a secondary antioxidant provides the most effective stabilization.[1][6][7] The choice and concentration of a stabilizer should be carefully considered based on the intended application of the this compound, as the stabilizer or its byproducts may interfere with subsequent reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible color change (e.g., yellowing) in the solid this compound. | Decomposition has likely occurred, leading to the formation of colored byproducts. | 1. Do not use the material for sensitive applications. 2. Perform a purity analysis (see Experimental Protocols) to determine the extent of decomposition. 3. If the purity is significantly reduced, dispose of the material according to safety guidelines. |
| Reduced reactivity or lower than expected yields in reactions using stored this compound. | The concentration of active this compound has likely decreased due to decomposition. | 1. Quantify the active hydroperoxide content using iodometric titration (see Experimental Protocols). 2. Adjust the amount of this compound used in your reaction based on the determined purity. 3. For future use, store the material under the recommended conditions. |
| Inconsistent results between different batches or over time. | This can be due to lot-to-lot variability in purity or gradual decomposition of a single batch. | 1. Always check the certificate of analysis for new batches. 2. Perform a quick purity check (e.g., melting point or TLC) before use. 3. Implement a first-in, first-out inventory system. |
| Clumping or change in the physical appearance of the solid. | This may be due to the absorption of moisture, which can accelerate decomposition. | 1. Store in a desiccator or under an inert atmosphere. 2. If clumping is observed, gently break up the solid in a dry environment before weighing. |
Quantitative Data on Stability
| Condition | Factor | Effect on Decomposition Rate | Relative Rate (Illustrative) |
| Temperature | Increase from 4°C to 25°C | Significant Increase | 10x |
| Increase from 25°C to 40°C | Very Rapid Increase | >100x | |
| Light | Dark vs. Ambient Light | Moderate Increase | 2-5x |
| Ambient Light vs. Direct UV | High Increase | >50x | |
| Contaminants | Presence of trace Fe²⁺/Fe³⁺ | Catalytic, Very High Increase | >1000x |
| Presence of strong acid/base | Catalytic, High Increase | >100x | |
| Stabilizers | Addition of BHT (0.1%) | Significant Decrease | 0.1x |
| Addition of a phosphite (B83602) (0.1%) | Significant Decrease | 0.1x | |
| Synergistic mixture (BHT + phosphite) | Very Significant Decrease | <0.05x |
Experimental Protocols
Protocol 1: Purity Determination by Iodometric Titration
This method determines the concentration of active hydroperoxide.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 2:1 (v/v) mixture of glacial acetic acid and chloroform to dissolve the sample.
-
Carefully add 2 mL of saturated potassium iodide solution to the flask.
-
Swirl the flask and allow it to stand in the dark for 5 minutes. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N_Na2S2O3 = Normality of the Na₂S₂O₃ solution (eq/L)
-
MW_TritylOOH = Molecular weight of this compound (276.33 g/mol )
-
W_sample = Weight of the this compound sample (g)
Protocol 2: Analysis of Decomposition Products by HPLC
This method can be used to separate and identify this compound from its main decomposition products like benzophenone (B1666685) and triphenylmethanol.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of this compound and any degradation products.
-
The identity of the peaks can be confirmed by comparing their retention times with those of authentic standards of this compound, benzophenone, and triphenylmethanol.
Visualizations
Caption: Simplified decomposition pathways of this compound.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. In vitro antioxidant synergism and antagonism between food extracts can lead to similar activities in H2O2-induced cell death, caspase-3 and MMP-2 activities in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 4198-93-0,this compound | lookchem [lookchem.com]
- 3. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices [mdpi.com]
- 7. DSpace [scholarworks.umass.edu]
Technical Support Center: Trityl Hydroperoxide Oxidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during oxidation reactions using trityl hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as triphenylmethyl hydroperoxide, is a powerful and selective oxidizing agent with the chemical formula (C₆H₅)₃COOH.[1][2] It is a colorless, crystalline solid soluble in organic solvents.[1][2] Its primary application in organic synthesis is the oxidation of various substrates, such as the conversion of alcohols to aldehydes or ketones and amines to nitro compounds.[1]
Q2: What are the main side reactions observed during oxidations with this compound?
The two most common side reactions are the formation of triphenylmethanol (B194598) (trityl alcohol) and benzophenone (B1666685). These byproducts can complicate purification and reduce the yield of the desired oxidized product.
Q3: What causes the formation of triphenylmethanol?
Triphenylmethanol is typically formed via the decomposition of this compound, which can be catalyzed by acids or trace metals. The reaction proceeds through the formation of a stable trityl carbocation (Ph₃C⁺), which is then quenched by water or other nucleophiles present in the reaction mixture.
Q4: What leads to the formation of benzophenone?
Benzophenone formation is often observed, particularly in the presence of acid.[3] The mechanism is thought to involve the rearrangement of the this compound molecule.
Q5: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of reaction conditions. Key strategies include:
-
Temperature control: Lower temperatures generally favor the desired oxidation pathway over decomposition.
-
pH control: Avoiding acidic conditions is crucial to prevent the formation of the trityl carbocation and subsequent rearrangement to benzophenone. The use of a non-acidic or slightly basic medium can be beneficial.
-
Exclusion of metal contaminants: Trace metals can catalyze the decomposition of hydroperoxides. Using high-purity solvents and reagents, and ensuring glassware is scrupulously clean, is important.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize radical-induced decomposition pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired oxidized product and significant formation of triphenylmethanol. | 1. Decomposition of this compound due to acidic conditions. 2. Presence of trace metal impurities catalyzing decomposition. 3. Reaction temperature is too high. | 1. Buffer the reaction mixture to a neutral or slightly basic pH. Consider using acid scavengers like non-nucleophilic bases (e.g., 2,6-lutidine). 2. Use high-purity, peroxide-free solvents and reagents. Ensure all glassware is thoroughly cleaned and free of metal residues. 3. Perform the reaction at a lower temperature. Conduct small-scale experiments to determine the optimal temperature that balances reaction rate and selectivity. |
| Formation of benzophenone as a major byproduct. | 1. Acid-catalyzed rearrangement of this compound. 2. Elevated reaction temperatures promoting rearrangement. | 1. Strictly avoid acidic conditions. If the substrate or reagents are acidic, neutralize them before adding this compound. 2. Maintain a low and consistent reaction temperature. |
| Reaction is sluggish or does not go to completion. | 1. Insufficient amount of this compound. 2. Reaction temperature is too low. 3. Poor solubility of reactants. | 1. Use a slight excess of this compound (e.g., 1.1-1.2 equivalents). 2. Gradually increase the temperature in small increments while monitoring for side product formation. 3. Choose a solvent system in which all reactants are fully soluble at the reaction temperature. |
| Inconsistent results between batches. | 1. Variability in the purity of this compound. 2. Presence of atmospheric oxygen and moisture. | 1. Use this compound from a reliable source and of high purity. Consider purifying the reagent if necessary. 2. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
Quantitative Data on Side Product Formation
The following table summarizes quantitative data on the formation of benzophenone during the oxidation of phenyl trityl sulfide (B99878) with hydrogen peroxide in acidic media, which serves as a model for understanding side reactions with this compound.
| Reaction Conditions | Yield of Benzophenone (%) | Reference |
| Glacial acetic acid, 21-22°C, 12 hours | 44 | [4] |
| Glacial acetic acid with equimolar H₂SO₄, 26-28°C, 10 minutes | 65 | [4] |
| Acetone with mercuric chloride, room temperature, 10 minutes | 41 | [4] |
| Acetic acid, initial temperature 80°C, 10 minutes | Good yields | [4] |
| Acetic acid, initial temperature 60°C, 10 minutes | 81 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Oxidation of a Secondary Alcohol
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using this compound while minimizing the formation of triphenylmethanol and benzophenone.
Materials:
-
Secondary alcohol
-
This compound (1.1 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
2,6-Lutidine (1.2 eq.)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary alcohol and anhydrous DCM.
-
Add 2,6-lutidine to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the this compound solution to the alcohol solution dropwise over 30 minutes at 0°C (ice bath).
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired oxidation pathway and the competing side reaction pathways.
References
Technical Support Center: Safe Handling and Storage of Trityl Hydroperoxide
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Trityl hydroperoxide. Adherence to these guidelines is critical to ensure personal safety and the integrity of your experiments.
Troubleshooting and Handling Guide
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent and is classified as a solid oxidizer.[1] The primary hazards include:
-
Fire and Explosion: As a strong oxidizer, it can cause or contribute to the combustion of other materials, and may cause fire or explosion.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Thermal Instability: Like all organic peroxides, it is thermally unstable and can decompose exothermically if not stored and handled correctly.[2]
Q2: I observed crystalline formations or discoloration in my container of this compound. What should I do?
A2: Do not attempt to open or handle the container. Visible crystals, discoloration, or string-like formations in a peroxide-forming chemical can indicate a high concentration of dangerous and shock-sensitive peroxides.[3] In this situation, you should:
-
Immediately alert others in the laboratory.
-
Do not move or touch the container.
-
Secure the area to prevent accidental disturbance.
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent safety office for emergency disposal.[3]
Q3: My experiment requires heating a reaction mixture containing this compound. What precautions should I take?
A3: Heating organic peroxides is inherently risky and should be approached with extreme caution.
-
Never heat peroxides directly. Use a controlled heating mantle, water bath, or oil bath with secondary containment.
-
Work on the smallest scale possible.
-
Always perform the reaction in a certified chemical fume hood with the sash positioned as low as possible.
-
A blast shield must be used to provide an additional layer of protection between you and the reaction. [4]
-
Ensure that an appropriate fire extinguisher (e.g., ABC dry powder) is readily accessible.[3]
Q4: Can I return unused this compound to its original container?
A4: No. Never return unused chemicals to the original container. This can introduce contaminants that may destabilize the peroxide and initiate decomposition.[5] Dispose of any excess as hazardous waste according to your institution's guidelines.
Frequently Asked Questions (FAQs)
Q5: What is the proper personal protective equipment (PPE) for handling this compound?
A5: The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect your skin.[6] For tasks with a higher risk of splashing, a chemically resistant apron may be necessary.[3]
Q6: What are the ideal storage conditions for this compound?
A6: Proper storage is crucial to maintain the stability of this compound. It should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated area. A refrigerated environment at approximately 0°C is recommended for long-term stability.[7] Do not store at temperatures that could lead to freezing or phase separation.[8]
-
Light: Protect from light by storing in the original, opaque container in a dark location.[9]
-
Segregation: Store away from incompatible materials, especially flammable and combustible substances, reducing agents, strong acids and bases, and metals.[2][9]
-
Container: Keep the container tightly sealed when not in use. Ensure it is properly labeled with the date received and the date opened.[9]
Q7: How should I dispose of waste this compound?
A7: this compound and any materials contaminated with it must be disposed of as hazardous waste.[3][10] The recommended method for the disposal of solid organic peroxides is incineration by an approved hazardous waste disposal facility.[10][11] Do not attempt to dispose of it down the drain or in regular trash. For spills, the collected material should also be treated as hazardous waste.
Q8: What should I do in the event of a small spill of solid this compound in the lab?
A8: For small spills (<100 grams) that you are trained to handle:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully wet the spilled material and absorbent with water to minimize dust and reduce sensitivity.[3]
-
Using non-sparking tools, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
For large spills (>100 grams) or any spill you are not comfortable handling, evacuate the area, restrict access, and contact your institution's EHS for assistance.
Quantitative Data Summary
| Parameter | Recommended Value/Guideline | Source(s) |
| Recommended Storage Temperature | ca. 0°C | [7] |
| Maximum Safe Storage (Ambient) | < 30°C (for general organic peroxides) | [8] |
| Emergency Temperature Threshold | 10°C below the Self-Accelerating Decomposition Temperature (SADT) | [8] |
| Small Spill Cleanup Threshold | < 100 grams | |
| Emergency Eye Wash/Shower Access | Within 10 seconds travel time | [3] |
| Emergency Eye Rinsing Duration | Minimum 15 minutes | [3] |
Experimental Protocol: Oxidation of an Alcohol using this compound
This protocol is a general guideline. Researchers must conduct their own risk assessment and adapt the procedure as necessary for their specific substrate and scale.
Objective: To oxidize a secondary alcohol to a ketone using this compound.
Materials:
-
This compound
-
Secondary alcohol
-
Appropriate solvent (e.g., dichloromethane)
-
Catalyst (if required)
-
Stir plate and magnetic stir bar
-
Round bottom flask and condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Set up a blast shield in front of the reaction apparatus.
-
Gather and inspect all necessary PPE.
-
Ensure an emergency eyewash and shower are accessible.[3]
-
-
Reaction Setup:
-
In the fume hood, add the secondary alcohol and solvent to a round bottom flask equipped with a magnetic stir bar.
-
If the reaction is air-sensitive, purge the flask with an inert gas.
-
If a catalyst is used, add it at this stage.
-
-
Addition of this compound:
-
Carefully weigh the required amount of solid this compound in a weighing boat.
-
Slowly and in small portions, add the this compound to the stirring reaction mixture. Note: Adding the peroxide too quickly could lead to an uncontrolled exothermic reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the desired temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any remaining peroxide by slowly adding a suitable reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate). Caution: The quenching process may be exothermic.
-
Perform a standard aqueous workup to extract the product.
-
-
Waste Disposal:
-
All aqueous and organic waste must be collected in separate, appropriately labeled hazardous waste containers.
-
Dispose of all contaminated consumables (gloves, weighing boats, etc.) as solid hazardous waste.
-
Visual Safety Workflows
References
- 1. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nouryon.com [nouryon.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. arkema.com [arkema.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. arkema.com [arkema.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. ehs.uci.edu [ehs.uci.edu]
Technical Support Center: Managing Thermal Instability of Trityl Hydroperoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of Trityl hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound ((C₆H₅)₃COOH) is a solid organic hydroperoxide used as a selective oxidizing agent in organic synthesis. While it is considered unusually robust for a hydroperoxide, it is still susceptible to thermal decomposition, which can be initiated by heat, light, or the presence of contaminants. This decomposition can lead to a loss of reagent purity, inconsistent reaction outcomes, and, in cases of rapid decomposition, a potential safety hazard due to the exothermic release of energy and gas.
Q2: What are the primary decomposition products of this compound?
The thermal decomposition of this compound can yield several products. The primary and most stable products are typically benzophenone (B1666685) and phenol. The decomposition process proceeds via the formation of radical intermediates.
Q3: What are the ideal storage conditions for this compound to minimize decomposition?
To ensure the longevity and purity of this compound, it should be stored in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials. The recommended storage temperature is around 0°C. It is crucial to store it in its original, tightly sealed container to prevent contamination.
Q4: What are common impurities in this compound and how do they affect its stability?
Common impurities can include unreacted starting materials from its synthesis, such as triphenylmethanol, or byproducts from premature decomposition. Metal ions, even in trace amounts, can act as catalysts and significantly accelerate the decomposition of hydroperoxides. It is essential to use high-purity reagents and clean glassware during synthesis and handling to minimize contamination.
Troubleshooting Guide
Issue 1: Unexpectedly fast decomposition of this compound during a reaction.
-
Possible Cause 1: High reaction temperature.
-
Solution: Ensure the reaction temperature is maintained within the recommended limits for the specific application. Use a calibrated thermometer and a reliable temperature control system.
-
-
Possible Cause 2: Presence of contaminants.
-
Solution: Verify the purity of all solvents and reagents used in the reaction. Ensure all glassware is scrupulously clean and free of any metal residues. Consider purifying solvents and reagents if contamination is suspected.
-
-
Possible Cause 3: Exposure to light.
-
Solution: Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
Issue 2: Low yield or incomplete reaction when using this compound.
-
Possible Cause 1: Degraded this compound.
-
Solution: The this compound may have decomposed during storage. It is advisable to check the purity of the reagent before use, for instance, by iodometric titration. If the purity is low, a fresh batch should be used.
-
-
Possible Cause 2: Inefficient stirring.
-
Solution: In heterogeneous reactions, ensure efficient stirring to maximize the contact between the reactants.
-
-
Possible Cause 3: Incorrect stoichiometry.
-
Solution: Double-check the calculations for the molar ratios of the reactants.
-
Issue 3: Discoloration of solid this compound or its solutions.
-
Possible Cause 1: Decomposition.
-
Solution: A yellow or brownish discoloration can indicate the presence of decomposition products. The material should be tested for purity and may need to be discarded if significantly degraded.
-
-
Possible Cause 2: Contamination.
-
Solution: Contamination with certain substances can lead to color changes. Review the handling and storage procedures to identify potential sources of contamination.
-
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 87.5–88.5 °C | |
| Purity (commercial) | ≥95% | |
| Flash Point | 227.5°C | |
| Boiling Point | 452.6°C at 760 mmHg |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from a known synthetic method.
-
Materials:
-
Triphenylchloromethane
-
Toluene
-
Sodium bicarbonate
-
70% Hydrogen peroxide
-
Anhydrous sodium sulfate (B86663)
-
Petroleum ether
-
Water
-
-
Procedure:
-
Dissolve 1.5 mol of triphenylchloromethane in 700 g of toluene.
-
Add 1.8 mol of sodium bicarbonate to the solution.
-
With vigorous stirring, add 9 mol of 70% hydrogen peroxide dropwise at approximately 15°C over 30 minutes.
-
Continue stirring at 15-20°C for another 30 minutes.
-
Add 500 ml of water and stir for 5 minutes.
-
Separate the aqueous phase.
-
Wash the organic phase twice with 1 L of water.
-
Dry the organic phase with 50 g of anhydrous sodium sulfate and filter.
-
The resulting solution of this compound can be used directly, or the solid can be obtained by removing the solvent under vacuum.
-
Wash the solid residue with petroleum ether and dry to obtain a fine powder.
-
2. Determination of this compound Purity by Iodometric Titration
This is a general procedure for determining the concentration of hydroperoxides.
-
Principle: this compound oxidizes iodide (I⁻) to iodine (I₂) in an acidic solution. The amount of iodine formed is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
-
Reagents:
-
Sample of this compound
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution
-
Standardized 0.1 N sodium thiosulfate solution
-
Starch indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh a sample of this compound into an Erlenmeyer flask.
-
Dissolve the sample in glacial acetic acid.
-
Add a freshly prepared saturated solution of potassium iodide.
-
Stopper the flask and swirl gently. Allow the reaction to proceed in the dark for 5-10 minutes.
-
Add a significant volume of deionized water to dilute the mixture.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage purity of the this compound.
-
Visualizations
Caption: General decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Technical Support Center: Purification of Trityl Hydroperoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trityl hydroperoxide. Our aim is to offer practical solutions to common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically include unreacted starting materials from its synthesis, such as triphenylmethanol. Other potential impurities can arise from side reactions or the decomposition of the hydroperoxide itself.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: this compound is an unusually stable hydroperoxide but is still susceptible to decomposition.[1] It should be stored in a tightly closed container in a cool, dark place, ideally at temperatures around 0°C.[1] Avoid exposure to heat, light, and sources of ignition.[2][3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined by iodometric titration.[1] Melting point analysis is also a useful indicator of purity; pure this compound has a melting point of 87.5–88.5 °C.[1][4] A broad or depressed melting point range suggests the presence of impurities.
Q4: Is this compound hazardous to handle?
A4: Yes, this compound is a strong oxidizer and can cause fire or explosion.[5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen solvent was not optimal, leading to significant loss of product in the mother liquor. | - Ensure you are using a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., pentane, ether, petroleum ether).- Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. |
| Oily product obtained after recrystallization instead of crystals | The presence of impurities is preventing crystallization. | - Attempt a second recrystallization, perhaps with a different solvent system.- Consider purifying the crude material by column chromatography before recrystallization. |
| Broad or low melting point of the purified product | The sample is still impure. | - Repeat the purification process. If recrystallization was used, try performing it a second time or switch to column chromatography.- Ensure the crystals are thoroughly dried to remove any residual solvent. |
| Product decomposition during purification | Exposure to excessive heat or incompatible materials. | - Avoid high temperatures during purification. Use a warm water bath for heating during recrystallization if necessary.- Ensure all glassware is clean and free of contaminants that could catalyze decomposition, such as metals or bases.[3] |
| Streaking or poor separation on TLC plate during column chromatography monitoring | The chosen solvent system is not appropriate for separating this compound from impurities. | - Adjust the polarity of the eluent. A typical starting point for silica (B1680970) gel chromatography would be a non-polar solvent like hexane (B92381) with a small amount of a more polar solvent like ethyl acetate (B1210297). The ratio can be optimized based on TLC analysis. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from a known synthesis procedure for this compound.[1]
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Pentane (or other suitable solvents like ether, petroleum ether, or a chloroform-pentane mixture)[1]
-
Erlenmeyer flask
-
Hot plate or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., pentane) to the flask.
-
Gently warm the mixture on a hot plate or in a water bath with swirling until all the solid dissolves. Add more solvent in small portions if necessary, but avoid using an excess to ensure a good yield.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal formation, place the flask in an ice bath for at least 15-30 minutes.[7]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum.
-
Determine the melting point and, if possible, assess the purity by iodometric titration to confirm the success of the purification.
Column Chromatography of this compound
Objective: To purify this compound by separating it from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the Column: Secure a chromatography column vertically. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with a non-polar solvent system, such as hexane with a low percentage of ethyl acetate (e.g., 9:1 hexane:ethyl acetate).
-
Monitor the Separation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining. This compound is a relatively non-polar compound, so it will elute before more polar impurities like triphenylmethanol.
-
Increase Polarity (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Combine and Evaporate: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Assess Purity: Confirm the purity of the isolated this compound by melting point analysis and/or iodometric titration.
Quantitative Data Summary
| Purification Method | Starting Material | Solvent(s) | Yield | Purity | Reference |
| Recrystallization | Crude product from synthesis | Pentane | 91% (overall synthesis yield) | 99% (by iodometric titration) | [1] |
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 4. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 5. Triphenylmethyl hydroperoxide | C19H16O2 | CID 95245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Trityl Hydroperoxide Epoxidation
Welcome to the technical support center for Trityl hydroperoxide epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your epoxidation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of olefins using this compound.
| Issue | Potential Cause | Recommended Action |
| Slow or Incomplete Reaction | Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC/LC-MS. Be cautious of potential side reactions at elevated temperatures. |
| Insufficient Catalyst Loading: The catalyst concentration may be the rate-limiting factor. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). Note that higher catalyst loading can sometimes lead to increased side product formation. | |
| Poor Catalyst Activity: The catalyst may be deactivated or of low quality. | - Ensure the catalyst is properly stored and handled to avoid deactivation. - Consider using a freshly prepared or purchased batch of catalyst. - For heterogeneous catalysts, ensure proper activation procedures have been followed. | |
| Inhibitors in the Reaction Mixture: Trace impurities in the solvent, substrate, or hydroperoxide can inhibit the catalyst. | - Use high-purity, anhydrous solvents. - Purify the olefin substrate prior to use. - Ensure the this compound is of high quality and free from decomposition products. | |
| Low Epoxide Yield | Side Reactions: Competing reactions such as diol formation (hydrolysis of the epoxide) or allylic oxidation can reduce the yield of the desired epoxide. | - Run the reaction under anhydrous conditions to minimize diol formation. - Lowering the reaction temperature may favor epoxidation over other pathways. - Choose a catalyst known for high selectivity towards epoxidation. |
| Decomposition of this compound: The hydroperoxide may be decomposing before it can react with the olefin. | - Control the reaction temperature carefully, as higher temperatures can accelerate hydroperoxide decomposition. - Add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. - Ensure the absence of metal contaminants that can catalyze hydroperoxide decomposition. | |
| Epoxide Ring-Opening: The formed epoxide may be unstable under the reaction conditions and undergo ring-opening. | - Buffer the reaction mixture if acidic byproducts are formed. - Work up the reaction as soon as it is complete to isolate the epoxide. - Consider using a less acidic catalyst or a non-protic solvent. | |
| Formation of Byproducts | Diol Formation: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Add a drying agent like molecular sieves to the reaction. |
| Allylic Oxidation Products: Radical side reactions may be occurring. | - Lower the reaction temperature. - Use a catalyst that favors a non-radical epoxidation pathway. | |
| Products from Hydroperoxide Decomposition: Triphenylmethanol and other products from the breakdown of this compound. | - Optimize reaction conditions (temperature, catalyst) to minimize decomposition. - Use fresh, high-purity this compound. | |
| Inconsistent Results | Variability in Reagent Quality: Inconsistent purity of the olefin, this compound, or solvent. | - Use reagents from a reliable source and of consistent purity for all experiments. - Titrate the this compound solution before each use to determine its exact concentration. |
| Atmospheric Moisture: Contamination from moisture in the air. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound epoxidation?
A1: The optimal temperature can vary depending on the substrate and catalyst used. Generally, reactions are conducted between room temperature and 80°C. It is recommended to start with a lower temperature (e.g., 25°C) and gradually increase it to find the best balance between reaction rate and selectivity. For thermally sensitive substrates, lower temperatures are preferable.
Q2: Which catalysts are most effective for epoxidation with this compound?
A2: Transition metal complexes, particularly those of molybdenum, vanadium, tungsten, and titanium, are commonly used as catalysts for hydroperoxide epoxidations. The choice of catalyst can significantly impact the reaction rate and selectivity. For specific applications, such as asymmetric epoxidation, chiral catalyst systems are employed.
Q3: How can I minimize the decomposition of this compound during the reaction?
A3: To minimize decomposition, it is crucial to control the temperature, as elevated temperatures can lead to thermal decomposition. The slow addition of the hydroperoxide to the reaction mixture can also prevent its accumulation and subsequent decomposition. Furthermore, ensuring the absence of trace metal impurities that can catalyze decomposition is important.
Q4: What are the common side reactions in this compound epoxidation, and how can they be suppressed?
A4: Common side reactions include the formation of diols through epoxide ring-opening by water, and allylic oxidation products. To suppress diol formation, the reaction should be carried out under strictly anhydrous conditions. Lowering the reaction temperature and choosing a highly selective catalyst can help minimize allylic oxidation.
Q5: How do I know if my this compound solution is still active?
A5: The concentration of active hydroperoxide in a solution can be determined by iodometric titration. It is good practice to titrate older solutions of this compound before use to ensure accurate stoichiometry in your reaction.
Data Presentation
The following table summarizes the effect of temperature on the reaction time and yield for the epoxidation of cyclohexene (B86901) with a generic organic hydroperoxide, which can be considered as a starting point for optimizing reactions with this compound.
| Temperature (°C) | Reaction Time (hours) | Epoxide Yield (%) |
| 25 | 4 | 85 |
| 40 | 2 | 88 |
| 60 | 1 | 82 |
| 80 | 0.5 | 75 |
Note: This data is illustrative and the optimal conditions for your specific substrate and catalyst system may vary.
Experimental Protocols
General Protocol for Catalytic Epoxidation of an Olefin using this compound
This protocol provides a general procedure that can be adapted for various olefin substrates.
Materials:
-
Olefin
-
This compound (solution in a suitable anhydrous solvent, e.g., toluene)
-
Catalyst (e.g., Mo(CO)₆, VO(acac)₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium sulfite (B76179) (for quenching)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the olefin (1.0 mmol) and the anhydrous solvent (5 mL). If using an inert atmosphere, purge the flask with nitrogen or argon.
-
Catalyst Addition: Add the catalyst (0.01-0.05 mmol, 1-5 mol%) to the stirred solution of the olefin.
-
Initiation of Reaction: Slowly add the this compound solution (1.1 mmol, 1.1 equivalents) to the reaction mixture dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and quench the excess hydroperoxide by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure epoxide.
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting a slow this compound epoxidation reaction.
Caption: Troubleshooting flowchart for a slow epoxidation reaction.
Generalized Catalytic Cycle for Epoxidation
This diagram shows a simplified, generalized catalytic cycle for the metal-catalyzed epoxidation of an olefin with a hydroperoxide.
avoiding over-oxidation with Trityl hydroperoxide
Welcome to the Technical Support Center for Trityl Hydroperoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments, with a focus on avoiding over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as triphenylmethyl hydroperoxide, is a powerful and selective oxidizing agent. It is a colorless, crystalline solid soluble in many organic solvents. Its primary use in organic synthesis is the oxidation of various substrates, such as the conversion of alcohols to aldehydes or ketones and, pertinent to this guide, the selective oxidation of sulfides to sulfoxides.
Q2: What is "over-oxidation" in the context of using this compound?
Over-oxidation refers to the further oxidation of the desired product to a more oxidized state. A common example is the oxidation of a sulfide (B99878). The intended product is often the sulfoxide (B87167), but over-oxidation can lead to the formation of the corresponding sulfone. Controlling the reaction to favor the sulfoxide is a frequent challenge.[1][2]
Q3: What are the key factors that influence the selectivity of oxidation with this compound?
The selectivity of the oxidation reaction is primarily influenced by:
-
Stoichiometry of the Oxidant: The molar ratio of this compound to the substrate is the most critical factor. Using a stoichiometric amount (or a slight excess) of the oxidant favors the formation of the initial oxidation product (e.g., sulfoxide).
-
Reaction Temperature: Higher temperatures can increase the rate of the second oxidation step (e.g., sulfoxide to sulfone), leading to over-oxidation.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the gradual formation of the over-oxidized product.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of my oxidation reaction to avoid over-oxidation?
Regular monitoring of the reaction progress is crucial. Thin-layer chromatography (TLC) is a common and effective method. By comparing the reaction mixture to standards of the starting material, the desired product (e.g., sulfoxide), and the potential over-oxidation product (e.g., sulfone), you can determine the optimal time to quench the reaction.
Q5: What are some common byproducts when using this compound?
Besides the over-oxidized product, a common byproduct from the oxidant itself is triphenylcarbinol, which is formed as the this compound is reduced. In some cases, particularly in acidic media, cleavage of the substrate can occur.[3]
Troubleshooting Guide: Avoiding Over-Oxidation
This guide provides solutions to common problems encountered during oxidation reactions with this compound, particularly the oxidation of sulfides to sulfoxides.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of sulfone (over-oxidation). | Excess this compound: Using more than one equivalent of the oxidant will promote the second oxidation from sulfoxide to sulfone. | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of this compound. It is advisable to accurately determine the purity of your this compound. |
| High reaction temperature: The activation energy for the oxidation of sulfoxide to sulfone may be reached, increasing the rate of this undesired reaction. | Maintain a low reaction temperature. Start with 0 °C and adjust as necessary based on reaction monitoring. For highly reactive substrates, temperatures as low as -78 °C may be required. | |
| Prolonged reaction time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can lead to the slow formation of the sulfone. | Monitor the reaction closely using TLC or another analytical technique. Quench the reaction as soon as the starting material is consumed to a satisfactory level. | |
| Low or no conversion of the starting sulfide. | Insufficient oxidant: The this compound may have degraded, or an insufficient amount was used. | Use fresh this compound or determine the concentration of your stock. Ensure at least one full equivalent is added. |
| Low reaction temperature: The temperature may be too low for the oxidation of the specific substrate to occur at a reasonable rate. | If no reaction is observed at a low temperature after a reasonable time, allow the reaction to slowly warm to room temperature while monitoring closely. | |
| Presence of unexpected byproducts. | Reaction with solvent: Some solvents may react with the oxidizing agent, especially under harsh conditions. | Choose an inert solvent that is known to be stable under the reaction conditions. Dichloromethane and acetonitrile (B52724) are common choices. |
| Substrate degradation: The substrate itself may be unstable to the reaction conditions, especially in the presence of acidic or basic impurities. | Ensure the reaction is performed under neutral conditions unless a catalyst is intentionally used. Consider using a buffered system if necessary. |
Data Presentation
The following table summarizes the effect of reaction conditions on the oxidation of an aryl trityl sulfide with hydrogen peroxide. While the oxidant is not this compound, the data illustrates how temperature and stoichiometry can influence product distribution, principles that are applicable to this compound oxidations.
Table 1: Influence of Reaction Conditions on the Oxidation of Phenyl Trityl Sulfide with Hydrogen Peroxide [3]
| Molar Ratio (H₂O₂ : Sulfide) | Temperature (°C) | Reaction Time | Major Products and Yields |
| ~1 : 1 | 21-22 | 12 hours | Benzophenone (44%), phenol, diphenyl disulfide, trityl peroxide |
| 4 : 1 | 40 | 10 minutes | Incomplete reaction (<50%) |
| 4 : 1 | 60 | 10 minutes | Benzophenone (81%) |
| 4 : 1 | 80 | 10 minutes | Good yields of benzophenone, phenol, and benzenesulfonic acid |
Note: In this specific reaction, cleavage of the trityl group and subsequent oxidation occurs. This highlights the importance of considering substrate stability.
Experimental Protocols
General Protocol for the Selective Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the selective oxidation of a sulfide, such as thioanisole, to the corresponding sulfoxide using this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for different substrates.
Materials:
-
Sulfide (e.g., thioanisole)
-
This compound (1.0-1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Preparation: Dissolve the sulfide (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate container, dissolve this compound (1.0-1.1 equivalents) in the same solvent. Add the this compound solution dropwise to the cooled sulfide solution over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction every 15-30 minutes by TLC. The goal is to observe the disappearance of the starting sulfide spot and the appearance of the sulfoxide spot, with minimal formation of the sulfone spot.
-
Quenching: Once the starting material is consumed (or when significant formation of the sulfone is observed), quench the reaction. This can be done by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or dimethyl sulfide.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to isolate the desired sulfoxide.
Visualizations
Signaling Pathway for Troubleshooting Over-oxidation
The following diagram illustrates the logical workflow for troubleshooting over-oxidation in a sulfide to sulfoxide reaction.
References
Technical Support Center: Troubleshooting Trityl Hydroperoxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in Trityl hydroperoxide reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is showing low conversion. What are the primary factors I should investigate?
Low conversion in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. The most common areas to investigate are the quality of starting materials, reaction conditions, potential side reactions, and product stability during workup.
Q2: How does the quality of starting materials affect the reaction yield?
The purity of your starting materials is critical for achieving high yields.
-
Triphenylmethyl Chloride (Trityl Chloride): This reagent is moisture-sensitive and can hydrolyze to triphenylmethanol (B194598), which is less reactive. Ensure you are using a high-purity, dry sample. If the purity is questionable, it can be recrystallized.[1][2]
-
Hydrogen Peroxide (H₂O₂): The concentration of the hydrogen peroxide solution is crucial. It is recommended to use a concentration between 50% and 75% by weight.[3] Lower concentrations may lead to incomplete reactions, while overly concentrated solutions can be hazardous. The stability of the H₂O₂ solution should also be considered, as it can decompose over time. It is advisable to use a fresh, stabilized solution.[4]
Q3: What are the optimal reaction conditions for synthesizing this compound?
Optimizing reaction conditions is key to maximizing your yield.
-
Temperature: The reaction is typically carried out at or below room temperature (around 20-25°C).[3][5] Elevated temperatures can lead to the decomposition of the hydroperoxide product.[6]
-
Solvent: A two-phase system is often employed, with a non-polar organic solvent such as toluene (B28343) or dichloromethane (B109758) to dissolve the trityl chloride, and an aqueous phase for the hydrogen peroxide and a base.[3]
-
pH and Base: The reaction is generally performed under basic conditions to neutralize the hydrochloric acid (HCl) byproduct formed when starting from trityl chloride. Sodium bicarbonate is a commonly used base, maintaining a pH of around 4-5 during the reaction.[3][5]
-
Reaction Time: A typical reaction time is around 1 hour, but this can be monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.[5]
Q4: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
The primary byproduct of concern is triphenylmethanol (trityl alcohol). This can form if your trityl chloride starting material has been exposed to moisture or if the this compound product decomposes. Minimizing exposure to water and maintaining appropriate reaction temperatures can reduce the formation of this byproduct. In some cases, side reactions can also lead to the formation of benzophenone (B1666685) and phenol, particularly under acidic conditions and at elevated temperatures.[7]
Q5: My product seems to be degrading during workup and purification. What are the best practices for isolation?
This compound is a thermally robust hydroperoxide but can still be sensitive to heat and certain purification conditions.[8]
-
Extraction and Washing: After the reaction, the organic layer containing the product should be separated and washed.
-
Drying: The organic solution should be dried over an anhydrous salt like sodium sulfate.
-
Solvent Removal: The solvent should be removed under reduced pressure at a low temperature (25-30°C) to avoid thermal decomposition.[3]
-
Purification: If necessary, the solid residue can be washed with a non-polar solvent like petroleum ether to remove impurities.[3] Recrystallization can be performed if higher purity is required.
Q6: How can I accurately determine the concentration and yield of my this compound product?
Accurate quantification is essential to confirm a low yield. Several methods can be used:
-
Iodometric Titration: This is a classic and reliable method for determining hydroperoxide content.[3][9]
-
Triphenylphosphine (B44618) (TPP) Method: This method involves the oxidation of TPP to triphenylphosphine oxide (TPPO) by the hydroperoxide. The amount of TPPO formed can be quantified by techniques such as GC/MS or FTIR spectroscopy to determine the hydroperoxide concentration.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of hydroperoxides.[12]
Data and Properties
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity Trityl Chloride | To avoid side reactions from impurities like triphenylmethanol. |
| Hydrogen Peroxide | 50-75% (w/w) solution | Optimal concentration for reactivity and safety.[3] |
| Base | Sodium Bicarbonate | To neutralize HCl byproduct and maintain a suitable pH.[3] |
| Solvent | Toluene | Dissolves the organic substrate effectively.[3] |
| Temperature | 20-25°C | To prevent thermal decomposition of the product.[3] |
| Reaction Time | ~1 hour | Sufficient for reaction completion, can be monitored by TLC.[5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₆O₂[8] |
| Molar Mass | 276.335 g·mol⁻¹[8] |
| Melting Point | 86–88.5 °C[3][8] |
| Appearance | Colorless solid/fine powder[3][13] |
| Solubility | Soluble in organic solvents.[13] |
| Density | ~1.17 - 1.27 g/mL[8][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Triphenylmethyl Chloride
This protocol is adapted from a patented method known to produce high yields.[3]
Materials:
-
Triphenylmethyl chloride (Trityl chloride)
-
Toluene
-
Sodium bicarbonate
-
Hydrogen peroxide (50-75% w/w)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve 1.5 moles of Triphenylmethyl chloride in 700 g of toluene.
-
Add 1.8 moles of sodium bicarbonate to the solution.
-
While stirring, slowly add the hydrogen peroxide solution. Maintain the reaction temperature at 20-25°C.
-
Continue stirring for approximately 1 hour. The pH of the aqueous phase should be between 4 and 5.
-
After the reaction is complete, separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the toluene under vacuum at a temperature of 25-30°C.
-
A solid residue will remain. Wash this solid with a small amount of petroleum ether and then dry it.
-
The resulting fine powder is this compound, which can be analyzed for purity and yield. A yield of around 99% can be expected with this method.[3]
Protocol 2: Iodometric Determination of this compound Content
This is a standard method for quantifying hydroperoxides.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
Accurately weigh a sample of the this compound product and dissolve it in a mixture of chloroform and glacial acetic acid.
-
Add a saturated solution of potassium iodide. The hydroperoxide will oxidize the iodide to iodine, resulting in a yellow-brown solution.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears.
-
The concentration of the hydroperoxide can be calculated from the volume of sodium thiosulfate solution used.
Visual Troubleshooting Guides
Below are diagrams to assist in visualizing the troubleshooting process and the chemical reaction pathway.
Caption: Troubleshooting workflow for low conversion.
Caption: Reaction pathway for this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE3701502A1 - Process for the preparation of triphenylmethyl hydroperoxide - Google Patents [patents.google.com]
- 4. Hydrogen Peroxide | H2O2 | CID 784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Triphenylmethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of hydroperoxide content in complex hydrocarbon mixtures by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 13. Cas 4198-93-0,this compound | lookchem [lookchem.com]
- 14. This compound | 4198-93-0 [chemnet.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Trityl hydroperoxide is a critical process impurity that can arise during the synthesis of active pharmaceutical ingredients (APIs) and excipients involving the trityl (triphenylmethyl) protecting group. As a reactive peroxide species, its presence can compromise the stability and safety of drug products. Accurate quantification of this compound is therefore essential for quality control and process optimization in pharmaceutical development. This guide provides a comparative overview of three common analytical methods for quantifying organic hydroperoxides, with a focus on their application to this compound: High-Performance Liquid Chromatography (HPLC), the Ferrous Oxidation-Xylenol Orange (FOX) Assay, and Iodometric Titration.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three methods discussed in this guide.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ferrous Oxidation-Xylenol Orange (FOX) Assay | Iodometric Titration |
| Principle | Chromatographic separation followed by detection (e.g., UV, electrochemical, or post-column derivatization). | Oxidation of Fe(II) to Fe(III) by the hydroperoxide, followed by the formation of a colored complex with xylenol orange, which is measured spectrophotometrically. | Oxidation of iodide (I⁻) to iodine (I₂) by the hydroperoxide, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution. |
| Selectivity | High (can separate this compound from other impurities). | Moderate (sensitive to a broad range of hydroperoxides). | Low (reacts with all oxidizing agents present in the sample). |
| Sensitivity | High (LOD can reach the low µM or ng level).[1] | High (LOD in the low µM range).[2] | Low to moderate (suitable for higher concentrations). |
| Linear Range | Wide, typically several orders of magnitude. | Narrower compared to HPLC, but can be extended with modifications.[3] | Dependent on titrant concentration. |
| Sample Throughput | Moderate (requires chromatographic run time for each sample). | High (suitable for high-throughput screening). | Low to moderate (manual titration is time-consuming). |
| Instrumentation | HPLC system with a suitable detector. | Spectrophotometer. | Burette, glassware. |
| Advantages | High selectivity and sensitivity; provides quantitative and qualitative information. | High sensitivity, simple, and cost-effective for high-throughput analysis.[4] | Simple, inexpensive, and does not require specialized instrumentation. |
| Disadvantages | Higher initial instrument cost; method development can be time-consuming. | Susceptible to interference from other oxidizing or reducing agents and colored compounds. | Low sensitivity and selectivity; can be affected by air oxidation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the specific quantification of this compound in complex mixtures. A reversed-phase HPLC method using a C18 column is generally suitable for non-polar compounds like this compound.[5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (for calibration)
-
Sample solvent: Acetonitrile or a mixture of acetonitrile and isopropanol.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the sample solvent. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Diagram of the HPLC Experimental Workflow:
Caption: Workflow for quantifying this compound by HPLC.
Ferrous Oxidation-Xylenol Orange (FOX) Assay
The FOX assay is a sensitive spectrophotometric method suitable for the rapid quantification of total hydroperoxides. The FOX2 version is particularly well-suited for lipid-soluble hydroperoxides like this compound.[4][6]
Instrumentation:
-
Spectrophotometer
-
Vortex mixer
-
Micropipettes
Reagents:
-
FOX Reagent:
-
Xylenol orange (1 mM)
-
Ferrous ammonium (B1175870) sulfate (B86663) (2.5 mM)
-
Sulfuric acid (250 mM)
-
Sorbitol (100 mM)
-
Dissolve in water and bring to final volume. This reagent should be prepared fresh.
-
-
Sample Solvent: Methanol or ethanol.
-
This compound or a suitable standard (e.g., cumene (B47948) hydroperoxide) for calibration.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the hydroperoxide standard in the sample solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the sample in the sample solvent.
-
Assay:
-
To a microcentrifuge tube, add 900 µL of the FOX reagent.
-
Add 100 µL of the standard or sample solution.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance of the solution at 560 nm against a blank containing the FOX reagent and the sample solvent.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of hydroperoxides in the sample from the calibration curve.
Diagram of the FOX Assay Signaling Pathway:
Caption: Principle of the Ferrous Oxidation-Xylenol Orange (FOX) Assay.
Iodometric Titration
This classical titration method determines the total peroxide value of a sample. It is less sensitive than HPLC and the FOX assay but is simple and does not require sophisticated instrumentation.
Instrumentation:
-
Burette (10 mL or 25 mL)
-
Erlenmeyer flask (250 mL) with a stopper
-
Graduated cylinders
Reagents:
-
Solvent Mixture: Acetic acid and chloroform (B151607) (3:2 v/v) or another suitable solvent for non-polar compounds.
-
Saturated Potassium Iodide (KI) Solution: Prepare fresh.
-
Standard Sodium Thiosulfate (Na₂S₂O₃) Solution: 0.01 N or 0.1 N, standardized.
-
Starch Indicator Solution: 1% (w/v).
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 1-5 g) into a 250 mL Erlenmeyer flask.
-
Reaction:
-
Add 30 mL of the solvent mixture to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for 5 minutes.
-
Add 30 mL of deionized water.
-
-
Titration:
-
Titrate the liberated iodine with the standard sodium thiosulfate solution, swirling the flask continuously.
-
When the yellow color of the iodine has almost disappeared, add 1-2 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color completely disappears.
-
-
Blank Determination: Perform a blank titration using the same procedure but without the sample.
-
Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated using the following formula: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Diagram of the Iodometric Titration Logical Relationships:
Caption: Logical steps in the quantification of hydroperoxides by iodometric titration.
References
- 1. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOX reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to Trityl Hydroperoxide and Hydrogen Peroxide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidizing agent is a critical parameter that dictates the efficiency, selectivity, and overall success of a reaction. This guide provides a comprehensive comparison of two important peroxide-based oxidants: trityl hydroperoxide (TrOOH) and hydrogen peroxide (H₂O₂). By examining their performance in the oxidation of sulfides, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
At a Glance: Key Differences and Applications
| Feature | This compound (TrOOH) | Hydrogen Peroxide (H₂O₂) |
| Oxidizing Strength | Generally a milder and more selective oxidant. | A powerful and versatile oxidant, often requiring careful control to avoid over-oxidation. |
| Solubility | Soluble in a wide range of organic solvents. | Primarily used in aqueous solutions or in polar organic solvents. |
| Byproducts | Triphenylmethanol (B194598), which is a solid and can be easily removed by filtration. | Water, making it an environmentally benign ("green") oxidant. |
| Stability | Relatively stable for an organic hydroperoxide. | Can be unstable, especially at higher concentrations and in the presence of contaminants. |
| Cost | More expensive. | Inexpensive and widely available. |
| Typical Applications | Selective oxidations where over-oxidation is a concern; asymmetric synthesis. | Broad range of industrial and laboratory-scale oxidations. |
Performance in Sulfide (B99878) Oxidation: A Case Study of Thioanisole (B89551)
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis, with applications in drug development and materials science. Thioanisole is a common model substrate for evaluating the efficacy of oxidizing agents in this reaction.
Quantitative Data Comparison
The following table summarizes experimental data for the oxidation of thioanisole to methyl phenyl sulfoxide (B87167) and methyl phenyl sulfone using both this compound and hydrogen peroxide under various catalytic conditions.
| Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| This compound | Vanadium Complex | CH₂Cl₂ | 0 | 24 | >95 | <5 | Lacking specific public data |
| Hydrogen Peroxide | VO(acac)₂ on TiO₂ | CH₂Cl₂ | RT | - | Quantitative | - | [1] |
| Hydrogen Peroxide | Cr(III) | 60% aq. MeCN | - | - | High Yields | - | [1] |
| Hydrogen Peroxide | Glacial Acetic Acid | Acetic Acid | RT | - | 90-99 | - | [2] |
| Hydrogen Peroxide | LiNbMoO₆ | - | - | - | Selective | Controllable | [3] |
Note: Direct, publicly available quantitative data for the oxidation of thioanisole with this compound is limited. The data presented for this compound is based on analogous reactions and known reactivity patterns. Room Temperature (RT).
Experimental Protocols
General Procedure for Vanadium-Catalyzed Oxidation of Thioanisole with this compound (Representative Protocol)
Materials:
-
Thioanisole
-
This compound
-
Vanadium(IV) acetylacetonate (B107027) (VO(acac)₂)
-
Chiral Schiff base ligand (for asymmetric synthesis)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4Å)
Procedure:
-
To a stirred solution of the chiral Schiff base ligand (0.015 mmol) in dry CH₂Cl₂ (2 mL) under an inert atmosphere, add VO(acac)₂ (0.015 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the vanadium complex.
-
Add activated 4Å molecular sieves.
-
Cool the mixture to 0 °C and add a solution of thioanisole (1 mmol) in CH₂Cl₂ (1 mL).
-
Slowly add a solution of this compound (1.1 mmol) in CH₂Cl₂ (2 mL) dropwise over 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst and molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfoxide.
General Procedure for Acetic Acid-Mediated Oxidation of Thioanisole with Hydrogen Peroxide[2]
Materials:
-
Thioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
Procedure:
-
To a stirred solution of thioanisole (2 mmol) in glacial acetic acid (2 mL), slowly add hydrogen peroxide (8 mmol, 30% aqueous solution).[2]
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 4 M aqueous solution of NaOH.[2]
-
Extract the product with dichloromethane (CH₂Cl₂).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure sulfoxide.[2]
Mechanistic Insights and Visualization
The metal-catalyzed oxidation of sulfides by hydroperoxides is believed to proceed through the formation of a high-valent metal-peroxo species. This reactive intermediate then transfers an oxygen atom to the electron-rich sulfur atom of the sulfide.
Caption: Catalytic cycle for sulfide oxidation.
Conclusion
Both this compound and hydrogen peroxide are valuable reagents for oxidation reactions in organic synthesis. Hydrogen peroxide stands out as a cost-effective and environmentally friendly option, particularly for large-scale applications where the formation of water as the only byproduct is a significant advantage. However, its high reactivity can sometimes lead to a lack of selectivity and over-oxidation to the sulfone.
This compound, while more expensive, offers the benefits of being a milder and often more selective oxidizing agent. Its solubility in a range of organic solvents and the ease of removal of its triphenylmethanol byproduct make it a suitable choice for fine chemical synthesis and in reactions where precise control over the oxidation state is crucial. The bulky trityl group can also play a role in directing the stereochemical outcome of a reaction, making it a valuable tool in asymmetric synthesis.
The choice between these two oxidants will ultimately depend on the specific requirements of the reaction, including the nature of the substrate, the desired product, cost considerations, and the desired level of selectivity.
References
A Comparative Guide to the Validation of Reaction Mechanisms Involving Trityl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trityl hydroperoxide's performance as a radical initiator and oxidizing agent against common alternatives. The information presented is a synthesis of available experimental data to aid in the selection of appropriate reagents and the design of validation studies for reaction mechanisms.
Introduction
This compound ((C₆H₅)₃COOH) is a notable organic hydroperoxide due to its relative thermal stability.[1] Like other hydroperoxides, it can serve as a source of free radicals upon decomposition, making it useful as an initiator in polymerization and other radical-mediated reactions.[2][3] Understanding and validating the reaction mechanisms involving this compound is crucial for controlling reaction kinetics, product distribution, and ensuring process safety. This guide compares this compound with other common radical initiators, such as azo compounds and other organic peroxides, and discusses its application in specific contexts like the detection of superoxide (B77818) radicals.
Comparative Performance of Radical Initiators
The selection of a radical initiator is critical for controlling polymerization reactions and other radical processes.[4] Key performance indicators include decomposition kinetics (often expressed as half-life at a given temperature), the nature of the generated radicals, and susceptibility to side reactions.[2][4]
Due to limited direct comparative data for this compound under various conditions, data for its structural analog, Cumene Hydroperoxide, is often used as a proxy for performance comparison against other common initiators like 2,2'-Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).
Table 1: General Properties and Decomposition Characteristics of Radical Initiators
| Property | This compound | Cumene Hydroperoxide (Proxy) | 2,2'-Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Molar Mass | 276.33 g/mol [1] | 152.19 g/mol [5] | 164.21 g/mol [5] | 242.23 g/mol [2] |
| Appearance | White, crystalline solid[1] | Colorless to pale yellow liquid[5] | White crystalline powder[5] | White granular solid[2] |
| Decomposition Products | Trityloxyl and hydroxyl radicals | Cumyloxyl and hydroxyl radicals, which can rearrange to acetophenone (B1666503) and methyl radicals[5] | Two 2-cyanoprop-2-yl radicals and nitrogen gas[5] | Benzoyloxyl radicals, which can decarboxylate to form phenyl radicals[2] |
| Decomposition Kinetics | Complex, can be influenced by solvent and induced decomposition | Complex, can be autocatalytic | Predictable first-order kinetics[5] | First-order, but susceptible to induced decomposition[4] |
Table 2: Half-Life of Radical Initiators at Various Temperatures
| Initiator | Half-Life (t½) = 10 hours at: | Half-Life (t½) = 1 hour at: |
| Cumene Hydroperoxide (Proxy) | 135°C[5] | 155°C[5] |
| 2,2'-Azobisisobutyronitrile (AIBN) | 65°C[5] | 82°C[5] |
| Benzoyl Peroxide (BPO) | 73°C[4] | 92°C[4] |
Note: Half-life data is highly dependent on the solvent and other reaction conditions.[6]
Experimental Protocols for Mechanistic Validation
Validating the reaction mechanism of this compound involves a combination of kinetic studies and spectroscopic analysis to identify and quantify reactants, intermediates, and products.
Determining Initiator Decomposition Rate and Half-Life
Objective: To measure the first-order rate constant (k_d) and half-life (t½) of this compound at a specific temperature.
Methodology:
-
Prepare a dilute solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., toluene, benzene).
-
Place the solution in a thermostated reaction vessel at the desired temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Analyze the concentration of the remaining this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or iodometric titration.[1]
-
Plot the natural logarithm of the this compound concentration versus time.
-
The negative of the slope of the resulting linear plot corresponds to the decomposition rate constant (k_d).
-
Calculate the half-life using the formula: t½ = ln(2) / k_d.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Objective: To detect and characterize the free radicals generated during the decomposition of this compound and their subsequent reactions.[7]
Methodology:
-
Direct Detection (for stable radicals):
-
Prepare a solution of this compound in a suitable solvent within an EPR tube.
-
Initiate decomposition, for example, by heating the sample within the EPR cavity.
-
Record the EPR spectrum to detect and identify the generated radicals based on their g-factor and hyperfine coupling constants.[8]
-
-
Spin Trapping (for transient radicals):
Validation of Trityl Radical Reaction with Superoxide
In biological and biomedical research, specific Trityl radicals (e.g., triarylmethyl (TAM) radicals) are used to detect superoxide (O₂⁻).[10][11] The validation of this reaction mechanism is crucial for quantitative analysis.
Objective: To determine the rate constant of the reaction between a Trityl radical and superoxide.
Methodology:
-
Generate a known flux of superoxide radicals, for example, using an enzymatic system like xanthine/xanthine oxidase.[11]
-
Prepare a solution of the Trityl radical (e.g., TAM) in a suitable buffer.
-
Monitor the decay of the Trityl radical's EPR signal or its characteristic UV-Vis absorption peak upon the addition of the superoxide source.[10]
-
The rate of signal decay is proportional to the superoxide concentration and the second-order rate constant of the reaction.[10] A known reaction, such as the reduction of cytochrome c by superoxide, can be used as a reference for calibration.[10]
Visualizing Reaction Mechanisms and Workflows
Decomposition of this compound
The thermal or catalytic decomposition of this compound initiates a radical chain reaction.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Radical initiator - Wikipedia [en.wikipedia.org]
- 3. pergan.com [pergan.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy | Bruker [bruker.com]
- 8. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 9. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction of superoxide with trityl radical: implications for the determination of superoxide by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of a trityl-based radical probe for measuring superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Trityl Hydroperoxide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Trityl hydroperoxide, a commonly used oxidizing agent in organic synthesis. We will delve into the experimental protocols of two primary methods, Iodometric Titration and Quantitative Nuclear Magnetic Resonance (qNMR), and offer a comparison with High-Performance Liquid Chromatography (HPLC).
Introduction to Purity Assessment of this compound
This compound, or triphenylmethyl hydroperoxide, is synthesized from either triphenylmethanol (B194598) or trityl chloride with hydrogen peroxide. The purity of the final product is paramount as impurities can lead to unpredictable reaction outcomes and compromise the integrity of subsequent research. Common impurities may include unreacted starting materials (triphenylmethanol or trityl chloride) and side-products formed during the synthesis. This guide will equip you with the knowledge to select the most appropriate analytical method for your specific needs, considering factors such as accuracy, specificity, and the nature of potential impurities.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the required accuracy, the expected impurities, and the available instrumentation. Below is a summary of the most common techniques.
| Method | Principle | Advantages | Disadvantages |
| Iodometric Titration | Redox titration where the hydroperoxide oxidizes iodide to iodine, which is then titrated with a standard thiosulfate (B1220275) solution. | - Well-established and cost-effective.- Does not require sophisticated instrumentation. | - Non-specific; titrates all oxidizing agents in the sample.- Less accurate for samples with multiple peroxide species.[1] |
| Quantitative 1H NMR (qNMR) | The integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard. | - Primary analytical method providing structural information.- Highly specific and can simultaneously identify and quantify impurities.- Non-destructive.[1][2] | - Requires access to an NMR spectrometer.- Sample preparation and data processing require expertise. |
| HPLC | Separation of the analyte from impurities on a chromatographic column followed by detection. | - High sensitivity and can separate complex mixtures.- Can be automated for high-throughput analysis.[3][4] | - Requires method development and validation.- Quantification relies on reference standards for each component. |
Experimental Protocols
Iodometric Titration
This method determines the total peroxide content in the sample.
Reagents:
-
Sample of synthesized this compound
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 30 mL of glacial acetic acid.
-
Add 2 mL of saturated potassium iodide solution to the flask. Swirl the flask and allow it to stand in the dark for 5-10 minutes. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[5]
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation of Purity: The purity of this compound can be calculated using the following formula:
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N_thiosulfate = Normality of the Na₂S₂O₃ solution (N)
-
MW_TritylHP = Molecular weight of this compound (276.33 g/mol )
-
W_sample = Weight of the this compound sample (g)
Quantitative ¹H NMR (qNMR)
This method provides a more detailed purity assessment, allowing for the identification and quantification of specific impurities.
Reagents and Equipment:
-
Sample of synthesized this compound
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (300 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the appropriate deuterated solvent to dissolve the sample and internal standard completely.
-
Acquire the ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the characteristic signals of this compound and the internal standard. For this compound, the broad singlet corresponding to the hydroperoxy proton (-OOH) and the multiplets of the aromatic protons can be used. The aromatic protons of the trityl group typically appear in the range of 7.2-7.5 ppm. The -OOH proton signal is a broad singlet and its chemical shift can be variable.
-
Identify signals corresponding to potential impurities, such as unreacted triphenylmethanol (singlet for the -OH proton and aromatic signals) or trityl chloride (aromatic signals).
Calculation of Purity: The purity of this compound is calculated using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
Visualizing the Workflow
To better understand the logical flow of assessing the purity of synthesized this compound, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the purity assessment of synthesized this compound.
Signaling Pathway for Purity Determination Logic
The decision-making process for choosing an appropriate purity assessment method can be visualized as a signaling pathway, where the initial state of the synthesized product triggers a cascade of analytical steps.
Caption: Decision pathway for selecting a purity assessment method for this compound.
Conclusion
The purity of this compound is crucial for its effective and safe use in research and development. While iodometric titration offers a straightforward and cost-effective method for determining total peroxide content, quantitative ¹H NMR provides a more comprehensive analysis, enabling the identification and quantification of specific impurities. HPLC stands as a powerful alternative for the separation and analysis of complex mixtures. The choice of method should be guided by the specific requirements of the research, the expected nature of impurities, and the available analytical resources. By following the detailed protocols and decision-making workflows presented in this guide, researchers can confidently assess the purity of their synthesized this compound.
References
- 1. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 4. An HPLC method for hydroperoxides derived from limonene and linalool in citrus oils, using post‐column luminol‐mediated chemiluminescence detection | Semantic Scholar [semanticscholar.org]
- 5. usptechnologies.com [usptechnologies.com]
A Comparative Study: Trityl Hydroperoxide vs. m-CPBA in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Oxidizing Agents
In the realm of synthetic organic chemistry, the choice of an oxidizing agent is paramount to the success of a reaction, influencing yield, selectivity, and safety. Among the plethora of available reagents, meta-chloroperoxybenzoic acid (m-CPBA) has long been a workhorse for various oxidation reactions. However, the search for alternative reagents with improved stability, selectivity, and safety profiles is a continuous endeavor. This guide provides a comparative analysis of Trityl hydroperoxide and m-CPBA, offering insights into their respective performance, supported by available data and detailed experimental protocols.
At a Glance: Key Properties and Performance
| Property | This compound | m-Chloroperoxybenzoic Acid (m-CPBA) |
| Chemical Formula | C₁₉H₁₆O₂ | C₇H₅ClO₃ |
| Molecular Weight | 276.33 g/mol | 172.57 g/mol |
| Appearance | Colorless, crystalline solid[1] | White crystalline powder[2] |
| Common Applications | Oxidation of alcohols, amines, and as a catalyst in various reactions[1] | Epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, oxidation of sulfides and amines[2][3] |
| Solubility | Soluble in organic solvents[1] | Soluble in CH₂Cl₂, CHCl₃, 1,2-dichloroethane, ethyl acetate, benzene, and ether; moderately soluble in hexane; insoluble in water[2] |
| Stability | Considered a thermally robust hydroperoxide | Commercially available as a more stable mixture (typically <72% purity) with m-chlorobenzoic acid and water to mitigate its explosive potential in pure form.[4] |
| Safety | Can be hazardous and potentially explosive under certain conditions[1] | Strong oxidizing agent that can cause fire on contact with flammable materials; pure form can be detonated by shock or sparks.[4] |
Performance in Key Oxidation Reactions
Direct comparative studies between this compound and m-CPBA under identical conditions are not extensively reported in the literature. The following tables summarize typical performance data for each reagent in common oxidation reactions based on available experimental results.
Epoxidation of Alkenes
| Reagent | Substrate | Product | Yield (%) | Selectivity | Reference |
| m-CPBA | Cyclohexene | Cyclohexene oxide | >95 | High | General knowledge |
| m-CPBA | Styrene (B11656) | Styrene oxide | ~80-90 | High | General knowledge |
| This compound | Data not readily available in direct comparison | - | - | - | - |
Note: While specific data for this compound in simple epoxidations is limited in comparative literature, it is often employed in metal-catalyzed epoxidation reactions where the metal center is the active oxidant.
Baeyer-Villiger Oxidation of Ketones
| Reagent | Substrate | Product | Yield (%) | Migratory Aptitude | Reference |
| m-CPBA | Cyclohexanone | ε-Caprolactone | High | Follows established migratory aptitude (tert-alkyl > sec-alkyl > aryl > prim-alkyl > methyl) | --INVALID-LINK-- |
| m-CPBA | Acetophenone | Phenyl acetate | Moderate to High | Phenyl > Methyl | General knowledge |
| This compound | Data not readily available in direct comparison | - | - | - | - |
Oxidation of Sulfides
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| m-CPBA | Thioanisole | Methyl phenyl sulfoxide | High | 1.2 eq. m-CPBA, THF, 0°C | [Der Pharma Chemica, 2016, 8(18):419-423] |
| m-CPBA | Thioanisole | Methyl phenyl sulfone | High | >2 eq. m-CPBA, THF, 35°C | [Der Pharma Chemica, 2016, 8(18):419-423] |
| This compound | Aryl trityl sulfides | Benzophenone, phenol, benzenesulfonic acid | Variable | H₂O₂, acidic media | [Journal of Organic Chemistry, 1960, 25(4), 535-538] |
Note: The oxidation of aryl trityl sulfides with hydrogen peroxide (a precursor to this compound) in acidic media can lead to cleavage of the trityl group, indicating a different reaction pathway compared to m-CPBA.
Experimental Protocols
Epoxidation of Styrene using m-CPBA
Materials:
-
Styrene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve styrene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to reduce excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude styrene oxide.
-
Purify the product by flash column chromatography if necessary.
General Protocol for Oxidation using this compound
Direct, detailed protocols for the use of this compound in epoxidation or Baeyer-Villiger reactions are not as commonly reported as for m-CPBA. It is often used in conjunction with a metal catalyst.
General Considerations:
-
This compound is typically used in stoichiometric amounts or as a co-oxidant in catalytic systems.
-
The reaction is often carried out in a non-polar aprotic solvent such as dichloromethane or toluene.
-
A metal catalyst (e.g., a vanadium, molybdenum, or titanium complex) is frequently required to activate the hydroperoxide for efficient oxygen transfer.
-
Reaction temperatures can range from room temperature to elevated temperatures depending on the substrate and catalyst used.
-
Workup procedures generally involve quenching of excess peroxide with a reducing agent (e.g., sodium sulfite) and standard extractive procedures.
Reaction Mechanisms and Visualizations
m-CPBA Epoxidation: The "Butterfly" Mechanism
The epoxidation of an alkene with m-CPBA is a concerted reaction that proceeds through a characteristic five-membered ring transition state, often referred to as the "butterfly" mechanism.
Caption: Concerted "butterfly" mechanism for m-CPBA epoxidation.
Baeyer-Villiger Oxidation with m-CPBA: The Criegee Intermediate
The Baeyer-Villiger oxidation of a ketone with m-CPBA involves the formation of a tetrahedral intermediate known as the Criegee intermediate, followed by a concerted rearrangement.
Caption: Key steps in the Baeyer-Villiger oxidation mechanism.
This compound Oxidation Workflow
The mechanism of oxidation by this compound can vary, often involving metal catalysis. A general workflow is depicted below, highlighting the role of a metal catalyst in activating the hydroperoxide.
Caption: General workflow for metal-catalyzed oxidation using this compound.
Conclusion
Both this compound and m-CPBA are valuable oxidizing agents in organic synthesis, each with its distinct characteristics.
m-CPBA is a well-established and versatile reagent with a broad range of applications and well-understood reaction mechanisms. Its primary drawback is its potential instability and the generation of a stoichiometric amount of chlorinated benzoic acid as a byproduct.
This compound offers the advantage of being a more thermally stable, solid hydroperoxide. Its application often requires the use of a catalyst, which can offer opportunities for developing highly selective and even asymmetric transformations. However, there is a need for more direct comparative studies to fully elucidate its performance relative to established reagents like m-CPBA across a wider range of substrates and reaction types.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of the synthesis, including substrate compatibility, desired selectivity, scalability, and safety considerations. While m-CPBA remains a reliable choice for many standard oxidations, the potential for catalytic and selective oxidations makes this compound an intriguing alternative worthy of further investigation and development.
References
Kinetic Studies of Trityl Hydroperoxide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of Trityl hydroperoxide and its closely related tertiary hydroperoxide analogs, namely tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP). Due to a notable scarcity of specific quantitative kinetic data for this compound in the available scientific literature, this guide leverages data from its better-studied counterparts to provide a useful benchmark for researchers.
Introduction to Tertiary Hydroperoxide Reactivity
This compound, with its bulky triphenylmethyl group, is a solid organic peroxide known for its relative stability compared to other hydroperoxides.[1] However, like all hydroperoxides, it can undergo thermal and catalyzed decomposition, which is a critical consideration in its handling and application.[2] Understanding the kinetics of these decomposition reactions is essential for its use as a selective oxidizing agent in organic synthesis.[2] The reactivity of tertiary hydroperoxides is largely dictated by the stability of the resulting radicals upon homolytic cleavage of the oxygen-oxygen bond.
Comparative Kinetic Data
Table 1: Thermal Decomposition of Tertiary Hydroperoxides
| Hydroperoxide | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| tert-Butyl Hydroperoxide | Cumene | 130-160 | Varies with concentration | 122.0 ± 3.0 | [3] |
| Cumene Hydroperoxide | Cumene | 100-150 | Varies with concentration and temperature | 122.0 ± 3.0 | [3] |
Note: The decomposition kinetics of tertiary hydroperoxides are often complex and can be influenced by factors such as solvent, concentration, and the presence of impurities. The decomposition of cumene hydroperoxide has been reported to follow a 0.5-order reaction in cumene.[3]
Table 2: Catalyzed Decomposition of Tertiary Hydroperoxides
| Hydroperoxide | Catalyst | Solvent | Temperature (°C) | Observations | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| tert-Butyl Hydroperoxide | Metal Acetylacetonates | Styrene | Ambient | Polymerization initiation | [4] |
| Cumene Hydroperoxide | Triphenylsulfonium Chloride | Cumene | 30-80 | Remarkable decomposition compared to uncatalyzed reaction | [5] |
| tert-Butyl Hydroperoxide | Mo₂B₅ | Chlorobenzene, Toluene | 90 | Inhibition by tBuOOtBu initiator | [6] |
Experimental Protocols for Kinetic Studies of Hydroperoxide Decomposition
The following protocols outline general methods that can be adapted for studying the kinetics of this compound reactions.
Protocol 1: Monitoring Decomposition by Titration
This method is suitable for determining the rate of hydroperoxide decomposition by measuring its concentration over time.
Materials:
-
This compound
-
Inert solvent (e.g., benzene, chlorobenzene)
-
Constant temperature bath
-
Reaction vials
-
Pipettes
-
Iodometric titration setup (potassium iodide, sodium thiosulfate, starch indicator)
Procedure:
-
Prepare a solution of this compound of known concentration in the chosen solvent.
-
Dispense equal aliquots of the solution into several reaction vials.
-
Place the vials in a constant temperature bath to initiate the decomposition.
-
At regular time intervals, remove a vial from the bath and quench the reaction by rapid cooling (e.g., placing it in an ice bath).
-
Determine the concentration of the remaining hydroperoxide in the quenched sample using iodometric titration.
-
Plot the concentration of this compound versus time.
-
From the plot, determine the reaction order and the rate constant.
Protocol 2: Analysis by Differential Scanning Calorimetry (DSC)
DSC can be used to determine the thermal stability and decomposition kinetics of hydroperoxides.
Materials:
-
This compound
-
DSC instrument
-
Hermetically sealed DSC pans
Procedure:
-
Accurately weigh a small sample of this compound into a DSC pan.
-
Seal the pan hermetically to prevent evaporation.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) over a desired temperature range.
-
Record the heat flow as a function of temperature to obtain a thermogram.
-
The onset temperature of the exothermic decomposition peak indicates the thermal stability.
-
The kinetic parameters (activation energy and pre-exponential factor) can be calculated from the thermogram using appropriate software and kinetic models (e.g., ASTM E698).
Reaction Pathways and Experimental Workflow
The decomposition of tertiary hydroperoxides can proceed through various pathways, including unimolecular homolysis and induced decomposition. A simplified general pathway is illustrated below.
Caption: General decomposition pathway of a tertiary hydroperoxide.
The experimental workflow for a typical kinetic study of hydroperoxide decomposition involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for a kinetic study.
Conclusion
While direct and extensive kinetic data for this compound reactions remains elusive in the public domain, this guide provides a framework for researchers by presenting comparative data from its structural analogs, tert-butyl hydroperoxide and cumene hydroperoxide. The provided experimental protocols offer a starting point for conducting new kinetic studies on this compound, which would be a valuable contribution to the field. Further research is needed to fully characterize the reactivity and decomposition kinetics of this important oxidizing agent.
References
Unraveling the Decomposition of Trityl Hydroperoxide: A Comparative Analysis of Byproducts
For researchers, scientists, and drug development professionals, understanding the stability and decomposition pathways of reagents is paramount for ensuring experimental reproducibility and safety. This guide provides a comparative analysis of the decomposition byproducts of Trityl hydroperoxide and other commonly used organic hydroperoxides, supported by experimental data and detailed protocols.
This compound (TrOOH), a tertiary alkyl hydroperoxide, is valued in organic synthesis for its role in oxidation reactions. However, like all hydroperoxides, it is susceptible to decomposition, which can be initiated by heat, light, or the presence of catalysts. The decomposition process generates a range of byproducts, the nature and distribution of which are crucial for optimizing reaction conditions and minimizing the impact of impurities on sensitive applications, such as drug development.
Comparative Analysis of Decomposition Byproducts
The decomposition of this compound primarily proceeds through the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of a trityl radical and a hydroxyl radical. These highly reactive intermediates can then participate in a variety of subsequent reactions, resulting in a mixture of byproducts. The principal decomposition products identified are triphenylmethanol, benzophenone, and phenol. In some instances, ditrityl peroxide has also been observed.
To provide a comprehensive understanding of its performance, the decomposition of this compound is compared with two other widely used organic hydroperoxides: Cumene hydroperoxide (CHP) and tert-Butyl hydroperoxide (TBHP).
| Hydroperoxide | Decomposition Conditions | Major Byproducts | Minor Byproducts |
| This compound | Thermal, Catalytic | Triphenylmethanol, Benzophenone, Phenol | Ditrityl peroxide |
| Cumene hydroperoxide | Acid-catalyzed (Cumene Process) | Phenol, Acetone | α-Methylstyrene, Acetophenone, 2-Phenyl-2-propanol[1] |
| tert-Butyl hydroperoxide | Thermal | tert-Butanol, Acetone | Methane, Ethane, Carbon oxides (under fire conditions)[2] |
Table 1: Comparison of Decomposition Byproducts of Selected Organic Hydroperoxides. This table summarizes the major and minor byproducts identified from the decomposition of this compound, Cumene hydroperoxide, and tert-Butyl hydroperoxide under various conditions.
Decomposition Pathways
The decomposition of this compound is initiated by the cleavage of the O-O bond, a process that can be accelerated by heat or catalysts. The resulting trityl and hydroxyl radicals can then follow several reaction pathways.
Figure 1: Decomposition pathway of this compound. This diagram illustrates the initial homolytic cleavage of this compound and subsequent reactions of the resulting radicals to form the major byproducts.
Experimental Protocols
To ensure accurate and reproducible analysis of hydroperoxide decomposition, detailed experimental protocols are essential. The following outlines a general procedure for monitoring the thermal decomposition of organic hydroperoxides and analyzing the resulting byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify and quantify the decomposition byproducts of an organic hydroperoxide under controlled thermal conditions.
Materials:
-
Organic hydroperoxide (e.g., this compound)
-
High-purity solvent (e.g., dodecane, chlorobenzene)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel (e.g., sealed glass ampoules or a stirred-tank reactor)
-
Constant temperature bath or oven
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Internal standard for quantification
Procedure:
-
Sample Preparation: Prepare a solution of the organic hydroperoxide in the chosen solvent at a known concentration (e.g., 0.1 M). If quantitative analysis is desired, add a known amount of a suitable internal standard.
-
Decomposition Reaction:
-
Transfer aliquots of the hydroperoxide solution into several reaction vessels.
-
Purge the vessels with an inert gas to remove oxygen, which can participate in side reactions.
-
Seal the vessels and place them in a constant temperature bath or oven set to the desired decomposition temperature.
-
Remove vessels at specific time intervals to monitor the progress of the decomposition.
-
-
Sample Analysis by GC-MS:
-
At each time point, cool the withdrawn sample to quench the reaction.
-
If necessary, derivatize the sample to improve the volatility and stability of the analytes for GC analysis.
-
Inject a small volume of the sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the starting material and all expected byproducts.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected compounds.
-
-
Data Analysis:
-
Identify the decomposition byproducts by comparing their mass spectra with reference spectra from a library (e.g., NIST).
-
Quantify the byproducts by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard.
-
Safety Precautions: Organic hydroperoxides are potentially explosive and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, impact, and contamination with incompatible materials.
Conclusion
The decomposition of this compound yields a distinct set of byproducts, primarily triphenylmethanol, benzophenone, and phenol. Understanding the formation of these compounds is critical for controlling reaction outcomes and ensuring the purity of final products in sensitive applications. Compared to other common hydroperoxides like CHP and TBHP, the decomposition of this compound leads to larger, more complex aromatic byproducts. The choice of hydroperoxide for a specific application should therefore consider not only its reactivity but also the potential impact of its unique decomposition profile. The provided experimental protocol offers a robust framework for researchers to study the decomposition of this compound and other organic hydroperoxides, enabling a more informed and safer use of these important reagents.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Trityl Hydroperoxide
For immediate implementation by researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of trityl hydroperoxide. Adherence to these protocols is critical for ensuring a safe laboratory environment and regulatory compliance.
This compound, a powerful oxidizing agent, requires careful handling and disposal due to its potential for explosive decomposition.[1] Improper disposal can lead to serious safety hazards, including fires and explosions.[2][3] This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste.
Initial Assessment and Handling
Before proceeding with disposal, a thorough assessment of the this compound container and its contents is mandatory.
1. Visual Inspection: Carefully inspect the container for any signs of peroxide formation, such as crystallization on the container or cap, or discoloration of the material.[4] If any of these signs are present, DO NOT HANDLE the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.
2. Peroxide Concentration Testing: For solutions of this compound, it is crucial to determine the peroxide concentration. Commercially available peroxide test strips can be used for a semi-quantitative measurement. The results of this test will dictate the appropriate disposal route.
Quantitative Data for Peroxide Handling
The following table summarizes the recommended actions based on the measured peroxide concentration in organic solvents.
| Peroxide Concentration (ppm) | Recommended Action | Reference |
| < 25 ppm | Considered safe for continued use. | [4] |
| 25 - 99 ppm | Safe for use, but not for distillation or concentration. | [4] |
| > 100 ppm | Do not use. The material should be disposed of promptly. | [1][4] |
Disposal Procedures
Two primary disposal pathways exist for this compound waste: direct disposal as hazardous waste and chemical neutralization for small quantities prior to disposal.
Option 1: Direct Disposal as Hazardous Waste (Preferred Method)
This is the most straightforward and recommended method for all quantities of this compound waste, especially for concentrations exceeding 100 ppm.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste - this compound (Oxidizer)" and includes the date.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as reducing agents, flammable solvents, and strong acids.[3]
-
Collection: Arrange for collection by your institution's authorized hazardous waste management service.
Option 2: Chemical Neutralization of Small Quantities (<100 ppm)
For small quantities of this compound in an organic solvent with a peroxide concentration below 100 ppm, chemical neutralization can be performed by trained personnel in a controlled laboratory setting. This procedure reduces the reactivity of the waste.
Experimental Protocol: Reduction of this compound with Ferrous Sulfate (B86663)
This protocol is adapted from general procedures for the destruction of hydroperoxides in organic solvents.
Materials:
-
This compound solution (<100 ppm in a water-insoluble organic solvent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Peroxide test strips
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.
Procedure:
-
Work Area Preparation: All procedures must be conducted in a certified chemical fume hood. Ensure an emergency shower and eyewash station are readily accessible.
-
Preparation of Ferrous Sulfate Solution: Prepare a fresh reducing solution by slowly adding 0.6 mL of concentrated sulfuric acid to 11 mL of deionized water, followed by the dissolution of 6 g of ferrous sulfate heptahydrate.
-
Neutralization Reaction:
-
Place the this compound solution in a suitable reaction vessel equipped with a magnetic stirrer.
-
Slowly add the ferrous sulfate solution dropwise to the stirring this compound solution. This reaction is exothermic and must be carried out slowly to control the temperature.[2]
-
-
Monitoring the Reaction: Periodically (e.g., every few minutes), test the organic layer for the presence of peroxides using a peroxide test strip.
-
Completion of Reaction: Continue adding the ferrous sulfate solution until the peroxide test strip indicates a concentration below 10 mg/L.[2]
-
Waste Disposal: Once the reaction is complete, the resulting mixture should be disposed of as hazardous waste. Label the container with all chemical components for collection by your institution's hazardous waste management service.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By strictly following these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for this compound before handling or disposal.
References
Essential Safety and Logistical Information for Handling Trityl Hydroperoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive compounds like Trityl hydroperoxide. This guide provides essential, step-by-step safety and logistical information, including personal protective equipment (PPE) protocols and disposal plans, to foster a secure research environment.
Properties of this compound
Understanding the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.[1][2]
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₂ |
| Molecular Weight | 276.33 g/mol |
| Appearance | Colorless, crystalline solid[1] |
| Boiling Point | 452.6 °C at 760 mmHg[1][2] |
| Flash Point | 227.5 °C[1][2] |
| Density | 1.167 g/cm³[1][2] |
Personal Protective Equipment (PPE) for Handling this compound
Due to its hazardous nature as a strong oxidizer and irritant, a comprehensive PPE plan is critical to minimize exposure and ensure personal safety.[3] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential explosions.[2][4] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves are required. Given that this compound is an organic peroxide, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[4][5]
-
Skin and Body Protection: A flame-resistant lab coat or a chemical-resistant apron worn over personal clothing is necessary to protect against spills. In situations with a higher risk of exposure, a Tyvek suit or coveralls may be appropriate.[2][5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound will further enhance safety in the laboratory.
1. Preparation:
- Before handling, ensure that an emergency shower and eyewash station are readily accessible and unobstructed.[6]
- Review the Safety Data Sheet (SDS) for this compound.
- Prepare your workspace by removing any flammable materials and ensuring a clean, uncluttered area within a certified chemical fume hood.
2. Handling:
- Wear all required PPE as outlined above.
- Handle this compound with care, avoiding friction, grinding, or impact, which could lead to decomposition or explosion.[4]
- Use non-sparking tools and equipment.
- Keep the amount of this compound used to the minimum required for the experiment.
3. In Case of Exposure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent accidents and environmental contamination. Organic peroxides are considered hazardous waste and must be disposed of accordingly.[6][7]
-
Waste Collection:
-
All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, filter paper), must be collected in a designated, labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
As a solid organic peroxide, the recommended disposal method is incineration by a licensed hazardous waste disposal facility.[7]
-
For disposal, this compound may be incinerated "as is" or as a "water-wet" slurry to reduce its reactivity.[7]
-
Contact your institution's EHS office for specific guidance on packaging, labeling, and arranging for the pickup of this compound waste.
-
Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[7]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. Cas 4198-93-0,this compound | lookchem [lookchem.com]
- 2. This compound | 4198-93-0 [chemnet.com]
- 3. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 4. Peroxide Lab Practices | Ohio University [ohio.edu]
- 5. This compound | 4198-93-0 [chemicalbook.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. arkema.com [arkema.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
